Lipoxin A4-d5
Description
Properties
IUPAC Name |
(5S,6R,7E,9E,11Z,13E,15S)-19,19,20,20,20-pentadeuterio-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQOQZEOGMIQS-YUMLLTTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347052 | |
| Record name | Lipoxin A4-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622429-53-1 | |
| Record name | Lipoxin A4-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Lipoxin A4 in the Resolution of Inflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active, highly regulated process orchestrated by a class of molecules known as Specialized Pro-resolving Mediators (SPMs). Among these, Lipoxin A4 (LXA4) has emerged as a key endogenous lipid mediator with potent anti-inflammatory and pro-resolving properties. This technical guide provides an in-depth overview of the function of Lipoxin A4 in inflammation, its mechanisms of action, relevant quantitative data from preclinical studies, and common experimental protocols for its investigation. This guide also clarifies the role of Lipoxin A4-d5, a deuterated analog, as an essential tool for the accurate quantification of endogenous LXA4 in biological systems.
Core Concepts: Lipoxin A4 and this compound
Lipoxin A4 (LXA4) is an eicosanoid, a signaling molecule derived from arachidonic acid. It is generated during the inflammatory response, primarily through the interaction of different cell types, such as neutrophils and platelets or neutrophils and epithelial cells, in a process called transcellular biosynthesis.[1][2] LXA4's primary role is not to block the onset of inflammation but to actively promote its resolution, thereby preventing excessive tissue damage and the transition to chronic inflammation.[2][3]
This compound (LXA4-d5) is a stable isotope-labeled form of LXA4 where five hydrogen atoms have been replaced with deuterium.[4][5] This modification makes it heavier than the endogenous LXA4. Due to its similar chemical properties, LXA4-d5 is an ideal internal standard for quantitative analysis of LXA4 levels in biological samples using mass spectrometry-based techniques.[5][6] Its use allows for precise measurement by correcting for sample loss during extraction and analysis.[6]
Mechanism of Action: Receptor-Mediated Signaling
LXA4 exerts its potent anti-inflammatory and pro-resolving effects by binding to a specific G protein-coupled receptor known as the formyl peptide receptor 2 (FPR2), also referred to as ALX/FPR2.[3][7][8] This receptor is expressed on various immune cells, including neutrophils, monocytes, macrophages, and T cells, as well as on epithelial and endothelial cells.[1][7] The binding of LXA4 to ALX/FPR2 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote resolution.
Key Signaling Pathways Modulated by Lipoxin A4
The activation of ALX/FPR2 by LXA4 leads to the modulation of several key signaling pathways involved in inflammation:
-
Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines. LXA4 has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby suppressing the production of inflammatory mediators like TNF-α, IL-1β, IL-6, and IL-8.[3][4][8]
-
Modulation of MAP Kinase Pathways: Mitogen-activated protein (MAP) kinases, such as ERK1/2, p38, and JNK, are also central to the inflammatory response. LXA4 can inhibit the phosphorylation and activation of these kinases, further contributing to the downregulation of inflammatory gene expression.[4][8]
-
Activation of Pro-resolving Pathways: Beyond inhibiting pro-inflammatory signals, LXA4 actively promotes resolution. This includes stimulating the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages (efferocytosis), a crucial step in clearing inflammatory debris.[1][7] This process is partly mediated by the PI3K/Akt signaling pathway.[1]
Caption: Lipoxin A4 Signaling Pathway.
Quantitative Data on the Anti-inflammatory Effects of Lipoxin A4
The following tables summarize key quantitative data from various studies demonstrating the anti-inflammatory and pro-resolving effects of Lipoxin A4.
Table 1: Inhibition of Pro-inflammatory Cytokine/Chemokine Production
| Cell Type/Model | Inflammatory Stimulus | LXA4 Concentration | Effect | Reference |
| Human Epidermal Keratinocytes | Poly(I:C) | 100 nM | ~50% reduction in IL-6 and IL-8 production | [4] |
| Human Endometrial Tissue | PMA | Not specified | Suppression of PMA-induced IL-6 and IL-8 expression | [7] |
| Serum Amyloid A (SAA)-stimulated cells | SAA | IC50 = 25.74 nM | Inhibition of IL-8 release | [4] |
Table 2: Effects on Leukocyte Function
| Leukocyte Type | Assay | LXA4 Concentration | Effect | Reference |
| Human Neutrophils | Superoxide Generation | 0.1 µM | Equipotent to LTB4 in inducing superoxide generation | [5] |
| Human Monocytes | Migration and Adhesion | Not specified | Potent stimulus for migration and adhesion | [5] |
| Rat Mesenteric Venules (in vivo) | Microvascular Fluid Leak (LPS-induced) | 100 nM | 45% decrease in fluid leak | [9] |
Experimental Protocols for Studying Lipoxin A4
Investigating the function of Lipoxin A4 involves a range of in vitro and in vivo experimental models. The use of LXA4-d5 is critical for accurate quantification in these systems.
In Vitro Assays
-
Neutrophil Chemotaxis Assay:
-
Isolate human or murine neutrophils from whole blood.
-
Use a Boyden chamber or similar microfluidic device with a chemoattractant (e.g., LTB4 or fMLP) in the lower chamber.
-
Pre-incubate neutrophils with varying concentrations of LXA4.
-
Add neutrophils to the upper chamber and incubate to allow migration.
-
Quantify the number of migrated cells by microscopy or flow cytometry to assess the inhibitory effect of LXA4.
-
-
Macrophage Efferocytosis Assay:
-
Culture monocyte-derived macrophages.
-
Induce apoptosis in neutrophils (e.g., by UV irradiation or culture).
-
Label apoptotic neutrophils with a fluorescent dye.
-
Co-culture macrophages with labeled apoptotic neutrophils in the presence or absence of LXA4.
-
Quantify the uptake of apoptotic neutrophils by macrophages using fluorescence microscopy or flow cytometry.
-
In Vivo Inflammation Models
-
Murine Peritonitis Model:
-
Induce peritonitis in mice by intraperitoneal injection of an inflammatory agent (e.g., zymosan or lipopolysaccharide - LPS).
-
Administer LXA4 or a stable analog at a specific time point before or after the inflammatory insult.
-
At a defined time, collect peritoneal lavage fluid.
-
Quantify leukocyte infiltration (neutrophils and monocytes) by flow cytometry or microscopy.
-
Measure levels of cytokines, chemokines, and lipids (including LXA4) in the lavage fluid. For accurate LXA4 measurement, a known amount of LXA4-d5 is added to the sample as an internal standard before extraction and LC-MS/MS analysis.
-
Quantification of Lipoxin A4 using LC-MS/MS with LXA4-d5
-
Sample Preparation: Spike biological samples (e.g., plasma, cell culture supernatant, tissue homogenate) with a known concentration of this compound.
-
Lipid Extraction: Perform solid-phase extraction to isolate the lipid fraction containing LXA4 and LXA4-d5.
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
The LC separates LXA4 and LXA4-d5 from other lipids based on their retention time.
-
The MS/MS identifies and quantifies the parent and daughter ions specific to both endogenous LXA4 and the LXA4-d5 internal standard.
-
-
Data Analysis: The ratio of the endogenous LXA4 peak area to the LXA4-d5 peak area is used to calculate the precise concentration of LXA4 in the original sample, correcting for any variability in sample processing.
Caption: Experimental Workflow for In Vivo Study of Lipoxin A4.
Conclusion and Future Directions
Lipoxin A4 is a pivotal endogenous mediator that actively promotes the resolution of inflammation, representing a key mechanism for maintaining tissue homeostasis. Its multifaceted actions—inhibiting neutrophil infiltration, suppressing pro-inflammatory cytokine production, and stimulating the clearance of apoptotic cells—are primarily mediated through the ALX/FPR2 receptor. The use of its stable isotope-labeled analog, this compound, is indispensable for the accurate and reliable quantification of its endogenous levels, which is crucial for both basic research and clinical investigations.
The therapeutic potential of harnessing the LXA4 pathway is significant. The development of stable LXA4 analogs and mimetics that activate the ALX/FPR2 receptor offers a promising "pro-resolution" approach for treating a wide range of chronic inflammatory diseases, including cardiovascular disease, inflammatory bowel disease, and respiratory disorders. Future research will likely focus on further elucidating the tissue-specific roles of LXA4 and translating the potent biology of this pro-resolving mediator into novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A role for lipoxin A4 as an anti-inflammatory mediator in the human endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lipoxin A4 Attenuates Microvascular Fluid Leak During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Lipoxin A4-d5 as an Internal Standard for Accurate LXA4 Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Lipoxin A4 (LXA4), an endogenous specialized pro-resolving mediator (SPM), plays a pivotal role in the resolution of inflammation, making its accurate quantification in biological matrices a critical aspect of research in immunology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the use of deuterated Lipoxin A4 (Lipoxin A4-d5 or LXA4-d5) as an internal standard for the precise and reliable quantification of LXA4, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Imperative for an Internal Standard in LXA4 Quantification
The quantification of endogenous lipids like LXA4 is fraught with challenges, including their low physiological concentrations and the complexity of biological samples. Variations in sample extraction efficiency, matrix effects in the mass spectrometer source, and instrumental variability can all contribute to inaccurate measurements. The use of a stable isotope-labeled internal standard, such as LXA4-d5, is the gold standard to mitigate these issues.[1][2][3] LXA4-d5 is chemically identical to LXA4, but with five deuterium atoms replacing hydrogen atoms, making it distinguishable by a mass spectrometer due to its higher mass. By adding a known amount of LXA4-d5 to a sample at the beginning of the workflow, it co-elutes with the endogenous LXA4 and experiences similar variations during sample preparation and analysis. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing for any analytical variability and ensuring high accuracy and precision.[1][2][3]
Experimental Protocols for LXA4 Quantification using LXA4-d5
The following sections detail a generalized experimental workflow for the quantification of LXA4 in biological samples using LXA4-d5 as an internal standard. Specific parameters may need to be optimized depending on the sample matrix and the instrumentation used.
Sample Preparation
Effective sample preparation is crucial for removing interfering substances and concentrating the analyte of interest. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques employed for the extraction of lipoxins from biological matrices.[4][5]
Solid-Phase Extraction (SPE) Protocol:
-
Spiking with Internal Standard: A known amount of LXA4-d5 is added to the biological sample (e.g., plasma, serum, cell culture supernatant).
-
Acidification: The sample is acidified to a pH of approximately 3.5 to ensure that LXA4 is in its protonated form, which enhances its retention on the SPE sorbent.
-
SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and then water.
-
Sample Loading: The acidified sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with water and then a non-polar solvent like hexane to remove hydrophilic and some lipophilic impurities, respectively.
-
Elution: LXA4 and LXA4-d5 are eluted from the cartridge with a suitable organic solvent, such as methyl formate or ethyl acetate.[6]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides the high sensitivity and selectivity required for the quantification of low-abundance lipids like LXA4.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% acetic acid or 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% acetic acid or 0.1% formic acid |
| Flow Rate | 0.2-0.4 mL/min |
| Gradient | A linear gradient is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | LXA4: Precursor ion (m/z) 351.2 -> Product ions (e.g., m/z 115.1, 217.1) LXA4-d5: Precursor ion (m/z) 356.2 -> Product ions (e.g., m/z 115.1, 222.1) |
Data Presentation: Performance of LXA4 Quantification Assays
The use of LXA4-d5 as an internal standard allows for the development of robust and reliable quantification methods. The following tables summarize typical validation parameters reported in the literature for LC-MS/MS-based LXA4 assays.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range | r² | LLOQ | Reference |
| Lipoxin A4 | 0.1 - 100 ng/mL | >0.99 | 0.1 ng/mL | [8] |
| Lipoxin A4 | 2 - 2000 ng/mL | 0.998 | 2 ng/mL | [9] |
| Eicosanoids | 0.01 - 50 ng/mL | >0.980 | 0.01 ng/mL | [10] |
| Specialized Pro-Resolving Mediators | 0.1 - 20 ng/mL | >0.99 | 0.1 - 0.2 ng/mL | [8] |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Eicosanoids | Low, Medium, High | < 15% | < 15% | 85 - 115% | [8] |
| Houttuynine | Low, Medium, High | < 11.42% | Not Reported | 77.7 - 115.6% | [9] |
| Eicosanoids | Not Specified | ~5% | ~8% | Not Reported | [10] |
| Specialized Pro-Resolving Mediators | Low, Medium, High | 5 - 12% | 5 - 11% | 87 - 95% | [11] |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) | Reference |
| Eicosanoids | Plasma | Not Specified | [5] |
| Specialized Pro-Resolving Mediators | Plasma, Serum | 60 - 118% | [11] |
Signaling Pathways of Lipoxin A4
LXA4 exerts its pro-resolving and anti-inflammatory effects by binding to the G protein-coupled receptor ALX/FPR2.[12][13][14] This interaction triggers a cascade of intracellular signaling events that ultimately modulate cellular responses, such as inhibiting neutrophil chemotaxis and activation, and stimulating monocyte phagocytosis of apoptotic cells.[15] Key signaling pathways activated by LXA4 include the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of pro-resolving pathways like PI3K/Akt.[14][16][17][18]
Experimental Workflow for LXA4 Quantification
Caption: Experimental workflow for LXA4 quantification.
Lipoxin A4 Signaling through ALX/FPR2 Receptor
Caption: LXA4 signaling via the ALX/FPR2 receptor.
Inhibition of NF-κB Signaling by Lipoxin A4
Caption: LXA4 inhibits the NF-κB signaling pathway.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of LXA4 in complex biological samples. The methodologies outlined in this guide, particularly when coupled with the sensitivity and selectivity of LC-MS/MS, provide a robust framework for researchers in various fields. A thorough understanding of the underlying analytical principles and the biological signaling pathways of LXA4 is essential for advancing our knowledge of inflammatory resolution and for the development of novel therapeutics targeting these pathways.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neogen.com [neogen.com]
- 7. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS analyses of open-flow microperfusion samples quantify eicosanoids in a rat model of skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipoxin A4 decreases human memory B cell antibody production via an ALX/FPR2-dependent mechanism: A link between resolution signals and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A signaling network map of Lipoxin (LXA4): an anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipoxin suppresses inflammation via the TLR4/MyD88/NF‐κB pathway in periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipoxin A4 impairment of apoptotic signaling in macrophages: implication of the PI3K/Akt and the ERK/Nrf-2 defense pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Lipoxin A4 in the Immune Response
Introduction
Lipoxin A4 (LXA4) is an endogenous specialized pro-resolving mediator (SPM) derived from the arachidonic acid pathway.[1][2][3] It plays a pivotal role in the active resolution of inflammation, a process critical for restoring tissue homeostasis following injury or infection.[4][5] LXA4 orchestrates a complex series of events that collectively dampen excessive inflammatory responses and promote tissue repair.[6] Its deuterated analog, Lipoxin A4-d5 (LXA4-d5), is chemically and biologically identical to LXA4 and is primarily used as an internal standard for analytical quantification due to its distinct mass. This guide provides a detailed technical overview of the molecular mechanisms through which LXA4 modulates the immune response, targeting researchers, scientists, and professionals in drug development.
Core Mechanism of Action: The ALX/FPR2 Receptor
The biological actions of LXA4 are predominantly mediated through its high-affinity interaction with the G-protein coupled receptor (GPCR) known as ALX/FPR2 (Formyl Peptide Receptor 2).[3][4][7][8][9] This receptor is expressed on a wide variety of immune cells, including neutrophils, macrophages, monocytes, and lymphocytes, as well as on non-immune cells like epithelial and endothelial cells.[4][8][10] ALX/FPR2 is a unique receptor in that it can bind to a diverse range of ligands, including both pro-inflammatory peptides (e.g., Serum Amyloid A) and pro-resolving lipids like LXA4 and Annexin A1.[4][5][8] This dual functionality positions ALX/FPR2 as a critical switch point that integrates opposing signals to determine the course and resolution of an inflammatory event.[4] The binding of LXA4 to ALX/FPR2 initiates a cascade of intracellular signaling events that actively suppress pro-inflammatory pathways and promote resolution.[3]
Intracellular Signaling Pathways Modulated by Lipoxin A4
Upon binding to the ALX/FPR2 receptor, LXA4 triggers a series of intracellular signaling cascades that collectively shift the cellular environment from a pro-inflammatory to a pro-resolving state. These actions primarily involve the inhibition of key pro-inflammatory transcription factors and the modulation of critical kinase pathways.
Key Signaling Events:
-
Inhibition of NF-κB Pathway: LXA4 is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][11][12] It prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][14]
-
Modulation of MAPK Pathways: LXA4 regulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the inhibition of p38 and JNK phosphorylation in various cell types.[5][15] It also suppresses ERK1/2 phosphorylation, which is associated with reduced cell proliferation and inflammatory mediator production in keratinocytes.[14]
-
Suppression of AP-1 Activation: By interfering with MAPK signaling, LXA4 also inhibits the activation of Activator Protein-1 (AP-1), another key transcription factor responsible for the expression of pro-inflammatory genes.[6][12]
-
Activation of Pro-Resolving Pathways: LXA4 can activate pro-resolving and cytoprotective pathways. For instance, it has been shown to upregulate Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses.[6][11]
References
- 1. Influence of Lipoxin-A4 Treatment on Cytokine, Chemokine Genes Expression, and Phenotypic Distribution of Lymphocyte Subsets During Experimental Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Lipoxin-A4 Treatment on Cytokine, Chemokine Genes Expression, and Phenotypic Distribution of Lymphocyte Subsets During Experimental Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pnas.org [pnas.org]
- 5. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A signaling network map of Lipoxin (LXA4): an anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoxin A4 activates ALX/FPR2 to attenuate inflammation in Aspergillus fumigatus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipoxin A4 inhibits immune cell binding to salivary epithelium and vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic activity of lipoxin A4 in TiO2-induced arthritis in mice: NF-κB and Nrf2 in synovial fluid leukocytes and neuronal TRPV1 mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipoxins and aspirin-triggered lipoxins in neutrophil adhesion and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipoxin A4 decreases human memory B cell antibody production via an ALX/FPR2-dependent mechanism: A link between resolution signals and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipoxin A4 inhibits proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes associated with the ERK1/2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Lipoxin A4-d5
This guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound (LXA4-d5), an essential tool in lipid mediator research. It details its physicochemical characteristics, its role as an internal standard, and the signaling pathways of its non-deuterated counterpart, Lipoxin A4 (LXA4).
Core Concepts
This compound is the deuterium-labeled form of Lipoxin A4, a member of the specialized pro-resolving mediators (SPMs) family.[1] LXA4 is an endogenous eicosanoid, a lipid mediator derived from arachidonic acid, that exhibits potent anti-inflammatory and pro-resolving properties.[2][3] Due to its identical chemical behavior to the endogenous molecule, LXA4-d5 serves as an ideal internal standard for the accurate quantification of LXA4 in biological samples using mass spectrometry-based techniques.[4][5]
Structure and Chemical Identity
This compound is a trihydroxy fatty acid containing a conjugated tetraene system, with five deuterium atoms incorporated at the terminal end of the carbon chain for mass differentiation.
-
Systematic Name : 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic-19,19,20,20,20-d5 acid[4][6]
-
Synonyms : LXA4-d5, 5S,6R-LipoxinA4-d5, 5(S),6(R),15(S)-TriHETE-d5[4][6]
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are crucial for its application as an analytical standard.
| Property | Value | Reference(s) |
| Molecular Weight | 357.5 g/mol | [4][7] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [4] |
| Formulation | Typically supplied as a solution in ethanol | [4][8] |
| λmax | 302 nm | [4][8] |
| CAS Number | 1622429-53-1 | [4] |
| Solvent | Solubility | Reference(s) |
| DMF | 50 mg/mL | [4] |
| Ethanol | 50 mg/mL | [4] |
| PBS (pH 7.2) | 1 mg/mL | [4] |
Biological Significance and Signaling Pathways of Lipoxin A4
While LXA4-d5 is primarily used as an analytical tool, its biological relevance is tied to the potent activity of its parent compound, Lipoxin A4. LXA4 is a key mediator in the resolution of inflammation.[1][3] Its actions include inhibiting neutrophil infiltration, reducing the production of pro-inflammatory cytokines, and promoting the clearance of apoptotic cells by macrophages (efferocytosis).[3][9]
Biosynthesis and Metabolism
Lipoxin A4 is synthesized from arachidonic acid through the coordinated action of multiple lipoxygenase (LO) enzymes, often involving transcellular biosynthesis where an intermediate is passed from one cell type to another.[10][11][12] The primary pathway involves the enzymes 5-LO and 12/15-LO.[10][13] LXA4 can be metabolically inactivated through oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-LXA4.[10]
Caption: Biosynthesis and metabolism of Lipoxin A4.
Receptor-Mediated Signaling
Lipoxin A4 exerts its pro-resolving effects primarily by binding to and activating the G-protein-coupled receptor ALX/FPR2.[3] This engagement initiates intracellular signaling cascades that ultimately suppress pro-inflammatory pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3][11]
Caption: Lipoxin A4 signaling via the ALX/FPR2 receptor.
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for quantitative analysis of endogenous Lipoxin A4 by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Quantification of Lipoxin A4 using LC-MS
This workflow outlines the key steps for using LXA4-d5 to quantify LXA4 in a biological sample, such as plasma or bronchoalveolar lavage fluid.[13][14]
Methodology:
-
Sample Collection: Collect biological samples (e.g., plasma, cell supernatant, tissue homogenate) and immediately process or store at -80°C to prevent lipid degradation.[14]
-
Internal Standard Spiking: Add a known amount of this compound (e.g., from a 1 µg/mL stock solution) to the sample prior to extraction.[13] This accounts for sample loss during extraction and variability in instrument response.
-
Lipid Extraction: Perform a lipid extraction using a method like the Folch procedure (chloroform:methanol, 2:1 v/v) or solid-phase extraction (SPE).[13]
-
Sample Concentration: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent (e.g., methanol/water) for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system. Use a suitable C18 column for chromatographic separation. Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both endogenous LXA4 and the LXA4-d5 internal standard using Multiple Reaction Monitoring (MRM).
-
Data Analysis: Quantify the amount of endogenous LXA4 by calculating the ratio of the peak area of the endogenous analyte to the peak area of the LXA4-d5 internal standard and comparing this to a standard curve.
Caption: Workflow for LXA4 quantification using LXA4-d5.
In Vivo Study of Lipoxin A4's Therapeutic Potential
While LXA4-d5 is the standard, experiments investigating the biological effects use the non-deuterated LXA4. The following protocol is a generalized example based on studies of LXA4 in animal models of disease, such as neuroinflammation or inflammatory bowel disease.[9][15]
Methodology:
-
Animal Model: Induce the disease state in a suitable animal model (e.g., middle cerebral artery occlusion for stroke, or administration of an inflammatory agent).[15]
-
Treatment Administration: Administer Lipoxin A4 or a vehicle control to the animals at a predetermined dose and time point. Administration can be systemic (e.g., intraperitoneal) or localized (e.g., intracerebroventricular).[9][15]
-
Monitoring and Endpoint Collection: Monitor the animals for behavioral or physiological changes. At the study endpoint, collect relevant tissues (e.g., brain, colon) and/or biofluids (e.g., blood).
-
Biochemical Analysis: Analyze the collected samples. This can include:
-
Quantification of Inflammatory Mediators: Use LC-MS with LXA4-d5 as an internal standard to measure levels of LXA4 and other eicosanoids.
-
Gene Expression Analysis: Perform quantitative PCR (qPCR) on tissue homogenates to measure the expression of inflammatory markers (e.g., TNF-α, IL-1β) and lipoxin pathway enzymes.[15]
-
Histology: Perform histological analysis on tissue sections to assess tissue damage and immune cell infiltration.
-
Caption: General workflow for an in vivo study of Lipoxin A4.
Conclusion
This compound is an indispensable tool for researchers in the fields of inflammation, immunology, and drug development. Its use as an internal standard enables precise and accurate quantification of endogenous Lipoxin A4, facilitating the study of its role in health and disease. Understanding the structure, properties, and applications of LXA4-d5 is fundamental to advancing our knowledge of pro-resolving lipid mediators and developing novel therapeutic strategies for inflammatory disorders.
References
- 1. Lipoxin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. thomassci.com [thomassci.com]
- 6. LIPID MAPS [lipidmaps.org]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Nanostructured Lipoxin A4: Understanding Its Biological Behavior and Impact on Alzheimer’s Disease (Proof of Concept) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoxin A4 Attenuates Microvascular Fluid Leak During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Airway Lipoxin A4 Generation and Lipoxin A4 Receptor Expression Are Decreased in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Lipoxin A4 by 5-Lipoxygenase Mediates PPARγ-Dependent, Neuroprotective Effects of Rosiglitazone in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Lipoxin A4 Receptor (ALX/FPR2): A Technical Guide to Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Lipoxin A4 receptor, also known as ALX/FPR2, a critical G-protein coupled receptor (GPCR) involved in the resolution of inflammation. This document details the receptor's binding characteristics with various endogenous and synthetic ligands, outlines the experimental protocols used to determine these interactions, and describes the key signaling pathways activated upon ligand binding.
Receptor Overview
The ALX/FPR2 receptor is a highly promiscuous member of the formyl peptide receptor family.[1][2] It is recognized as a pivotal player in orchestrating the switch from a pro-inflammatory to a pro-resolving state in tissues. This dual functionality arises from its ability to bind a wide array of structurally diverse ligands, including lipids, peptides, and proteins, which can trigger distinct downstream signaling cascades, leading to either pro-inflammatory or anti-inflammatory cellular responses.[2] Understanding the nuances of ligand binding affinity and specificity is therefore paramount for the development of targeted therapeutics aimed at promoting inflammatory resolution.
Ligand Binding Affinity and Specificity
The interaction of various ligands with the ALX/FPR2 receptor has been quantified using several key parameters: the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal effective or inhibitory concentration (EC50/IC50). These values provide a measure of the affinity of a ligand for the receptor and its functional potency.
Data Summary Tables
The following tables summarize the binding and functional data for key endogenous and synthetic ligands of the ALX/FPR2 receptor.
Table 1: Binding and Functional Parameters of Endogenous Ligands for ALX/FPR2
| Ligand | Parameter | Value | Cell System / Assay |
| Lipoxin A4 (LXA4) | Kd | ~0.5 - 1.0 nM | Human Neutrophils |
| Lipoxin A4 (LXA4) | Kd | 6.1 nM | ALX/FPR2-transfected CHO Cells |
| Resolvin D1 (RvD1) | EC50 | Potent Agonist (nM range) | Calcium Mobilization in Conjunctival Goblet Cells |
| Annexin A1 (AnxA1) | EC50 | 0.15 µM | Human FPR2 |
| Annexin A1 peptide (Ac2-26) | Kd | 1.2 µM | Not Specified |
| Annexin A1 peptide (Ac2-26) | EC50 | ~1 µM | Human FPR2 |
Table 2: Binding and Functional Parameters of Synthetic Ligands for ALX/FPR2
| Ligand | Type | Parameter | Value | Cell System / Assay |
| BML-111 | Agonist | EC50 | Not explicitly defined; effective at 0.1 mg/kg in vivo | Mouse skin inflammation model |
| ACT-389949 | Agonist | EC50 | 3 nM | Receptor Internalization in Monocytes |
| Quin-C1 | Agonist | Not Specified | Known Agonist | Not Specified |
| Boc-Phe-Leu-Phe-Leu-Phe (Boc2) | Antagonist | Ki | 1.46 µM (pan-FPR) | Differentiated HL-60 Cells |
| WRW4 | Antagonist | IC50 | 0.23 µM | Inhibition of WKYMVm binding |
Signaling Pathways
ALX/FPR2 is canonically coupled to the Gi/o subfamily of G proteins. Ligand binding initiates a conformational change in the receptor, leading to the activation of several downstream signaling cascades that mediate its diverse biological effects. The specific pathway activated can be ligand-dependent, a phenomenon known as biased agonism.
Key signaling pathways include:
-
Phospholipase C (PLC) Activation: Gβγ subunits released from the activated Gi protein stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium is a hallmark of ALX/FPR2 activation by many agonists.
-
Protein Kinase C (PKC) Activation: DAG and intracellular calcium activate PKC, which phosphorylates a variety of downstream targets, influencing cellular processes like secretion and gene expression.
-
MAPK/ERK Pathway: The receptor can also signal through the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), which is crucial for regulating cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream effector Akt is another important pro-resolving signal that can promote cell survival and inhibit apoptosis.
The diagram below illustrates the primary signaling cascade initiated by the binding of a pro-resolving agonist like Lipoxin A4.
Experimental Protocols & Workflows
Accurate determination of ligand binding and function is crucial. The two most common methods employed are radioligand competitive binding assays and intracellular calcium mobilization assays.
Radioligand Competitive Binding Assay
This assay quantifies the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the ALX/FPR2 receptor. It is the gold standard for determining binding affinity (Ki).
References
- 1. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Quantification of Lipoxin A4 using Lipoxin A4-d5 in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipoxin A4 (LXA4) is an endogenous eicosanoid, a specialized pro-resolving mediator (SPM) derived from arachidonic acid, that plays a pivotal role in the resolution of inflammation.[1][2] It actively promotes the cessation of inflammatory processes by inhibiting neutrophil infiltration and stimulating the clearance of apoptotic cells by macrophages.[3] Given its potent anti-inflammatory and pro-resolving properties, the accurate quantification of LXA4 in biological matrices is crucial for understanding its role in health and disease, as well as for the development of novel therapeutics.
Lipoxin A4-d5 (LXA4-d5) is a deuterated form of LXA4, where five hydrogen atoms have been replaced by deuterium.[4] Due to this isotopic labeling, it is chemically identical to LXA4 but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based quantification.[5] When added to a sample at a known concentration at the beginning of the sample preparation process, LXA4-d5 co-elutes with the endogenous LXA4 and experiences similar ionization and fragmentation, allowing it to correct for variations in sample extraction, recovery, and matrix effects. This stable isotope dilution method is the gold standard for the accurate and precise quantification of small molecules like LXA4 in complex biological samples.[6]
Experimental Workflow
The overall workflow for the quantification of Lipoxin A4 using LXA4-d5 as an internal standard involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for LXA4 quantification.
Experimental Protocols
This protocol is a general guideline for extracting LXA4 from biological fluids like plasma.[7]
Materials:
-
Biological sample (e.g., 1 mL plasma)
-
This compound internal standard solution
-
Methanol (MeOH)
-
Deionized Water
-
1 N Hydrochloric Acid (HCl)
-
C18 Sep-Pak columns
-
Hexane
-
Methyl Formate
-
Nitrogen gas stream
Procedure:
-
Spiking: Add a known amount of this compound internal standard to the sample.
-
Acidification: For a 1 mL plasma sample, acidify to approximately pH 3.5 with 1 N HCl.[7] For tissue, homogenize in methanol (e.g., 5 mL/g), centrifuge, and dilute the supernatant with water before acidification.[7]
-
Column Conditioning: Precondition a C18 SPE column by washing with 2 mL of methanol, followed by 2 mL of water.[7]
-
Sample Loading: Apply the acidified sample to the conditioned C18 column.
-
Washing: Wash the column sequentially with 5 mL of water and then 5 mL of hexane to remove polar and non-polar interferences, respectively.[7]
-
Elution: Elute Lipoxin A4 and this compound from the column using 2 mL of methyl formate.[7]
-
Drying: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.[7]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 65% Solvent A, 35% Solvent B) for LC-MS/MS analysis.[8]
The following parameters are representative for the analysis of LXA4 and LXA4-d5.[8][9]
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., Kinetex C18, 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile/Methanol (80:15) with 0.1% Acetic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
Typical LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 35 |
| 30.0 | 60 |
| 30.1 | 100 |
| 32.0 | 100 |
| 32.1 | 35 |
| 35.0 | 35 |
Tandem Mass Spectrometry (MS/MS) Conditions:
Analysis is typically performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).[8][9]
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -2600 V |
| Source Temperature | 325-350 °C |
| Curtain Gas | Nitrogen |
| CAD Gas | Nitrogen |
MRM Transitions for Quantification:
The selection of precursor (Q1) and product (Q2) ions is critical for selectivity.
| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q2) (m/z) | Collision Energy (CE) |
| Lipoxin A4 (LXA4) | 351.2 | 217.1 | Optimized individually |
| This compound (LXA4-d5) | 356.2 | 221.1 | Optimized individually |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The values of m/z 351.2179 for LXA4 and 355.2494 for LXA4-d5 have been reported in high-resolution mass spectrometry.[8]
Data Analysis and Quantification
-
Peak Integration: After data acquisition, integrate the chromatographic peak areas for both the endogenous LXA4 and the internal standard LXA4-d5 using the specific MRM transitions.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of LXA4 and a fixed concentration of LXA4-d5. Process these standards alongside the unknown samples. Plot the ratio of the peak area of LXA4 to the peak area of LXA4-d5 against the known concentration of LXA4 to generate a calibration curve.
-
Quantification: Calculate the peak area ratio (LXA4 / LXA4-d5) for the unknown samples. Determine the concentration of LXA4 in the samples by interpolating this ratio onto the calibration curve. The final concentration is then adjusted for the initial sample volume.
Lipoxin A4 Signaling Pathway
LXA4 exerts its biological effects primarily by binding to the G-protein coupled receptor, formyl peptide receptor 2 (FPR2), also known as ALX.[10] This interaction triggers intracellular signaling cascades that ultimately lead to the resolution of inflammation. Key pathways affected include the inhibition of pro-inflammatory transcription factors like NF-κB and the activation of anti-inflammatory and pro-resolving pathways.[3][11]
References
- 1. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A signaling network map of Lipoxin (LXA4): an anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. thomassci.com [thomassci.com]
- 6. Characterization of lipoxins by combined gas chromatography and electron-capture negative ion chemical ionization mass spectrometry: formation of lipoxin A4 by stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oxfordbiomed.com [oxfordbiomed.com]
- 8. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipoxin A4 inhibits proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes associated with the ERK1/2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Lipoxin A4-d5 in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoxin A4 (LXA4) is a specialized pro-resolving mediator (SPM) derived from arachidonic acid that plays a crucial role in the resolution of inflammation.[1][2][3] Its potent anti-inflammatory properties make it a significant target in drug discovery and development for a range of inflammatory diseases. Accurate and reliable quantification of LXA4 and its metabolites is essential for understanding its physiological and pathological roles. Lipoxin A4-d5 (LXA4-d5) is a deuterated internal standard used for the precise quantification of LXA4 in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This application note provides a detailed protocol for the analysis of LXA4-d5, which is applicable to the quantification of endogenous LXA4.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for the accurate analysis of lipoxins due to their low endogenous concentrations and the complexity of biological matrices. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.
a) Liquid-Liquid Extraction (LLE)
This method is suitable for a variety of biological samples, including cell lysates and media.[5]
-
To 1 mL of sample (e.g., cell lysate, plasma), add 10 µL of a 1 µg/mL solution of this compound as the internal standard.
-
Add 4 mL of a cold (4°C) chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2,500 rpm for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic layer.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol for LC-MS/MS analysis.[5]
b) Solid-Phase Extraction (SPE)
SPE is effective for cleaning up complex matrices like plasma and cell culture supernatants.
-
Condition an Oasis HLB SPE cartridge (1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Acidify 1 mL of the sample (e.g., plasma) with 0.1% acetic acid.
-
Add 10 µL of a 1 µg/mL solution of this compound to the acidified sample.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of lipoxins.[2]
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 20% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
b) Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lipoxin A4: The precursor ion is m/z 351.2. Common product ions for quantification and qualification are m/z 115.1 and 217.2.
-
This compound: The precursor ion is m/z 356.2. The corresponding product ions are m/z 115.1 and 222.2.
-
-
Source Parameters (representative values, instrument-dependent):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method for Lipoxin A4 analysis using this compound as an internal standard. The values are based on typical performance data reported in the literature for similar analytes and methods.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | r² | LOD (pg on column) | LOQ (pg on column) |
| Lipoxin A4 | 0.1 - 100 | >0.99 | 0.5 - 5 | 1 - 10 |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary based on the specific instrument and matrix.
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Lipoxin A4 | 1 | <15 | <15 | 85-115 |
| 10 | <10 | <10 | 90-110 | |
| 50 | <10 | <10 | 90-110 |
%RSD: Percent Relative Standard Deviation.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of Lipoxin A4.
Lipoxin A4 Signaling Pathway
Caption: Simplified signaling pathway of Lipoxin A4.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-resolving lipid mediator lipoxin A4 attenuates neuro-inflammation by modulating T cell responses and modifies the spinal cord lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of lipoxins by combined gas chromatography and electron-capture negative ion chemical ionization mass spectrometry: formation of lipoxin A4 by stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Lipoxin A4-d5 Standards for Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoxin A4 (LXA4) is an endogenous specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation.[1][2][3] Accurate and precise quantification of LXA4 in biological samples is essential for understanding its physiological and pathological roles. Lipoxin A4-d5 (LXA4-d5) is a deuterated internal standard used for the reliable quantification of LXA4 by mass spectrometry.[4][5][6] This document provides detailed application notes and protocols for the preparation of this compound standards to construct calibration curves for use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Quantitative Data Summary
The following tables summarize the key properties of this compound and typical parameters for its analysis.
Table 1: Properties of this compound
| Property | Value | Reference |
| Formal Name | 5S,6R,15S-trihydroxyicosa-7E,9E,11Z,13E-tetraenoic-19,19,20,20,20-d5 acid | [4] |
| Molecular Formula | C₂₀H₂₇D₅O₅ | [4] |
| Formula Weight | 357.5 g/mol | [4] |
| Purity | ≥99% deuterated forms (d1-d5) | [4] |
| Formulation | A solution in ethanol | [4] |
| Storage Temperature | -80°C | [4] |
| Stability | ≥ 1 year at -80°C | [4] |
| Solubility (Ethanol) | 50 mg/mL | [4] |
| Solubility (DMF) | 50 mg/mL | [4] |
| Solubility (PBS, pH 7.2) | 1 mg/mL | [4] |
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol/Acetic Acid (e.g., 80:15:0.1, v/v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 356.2 |
| Product Ions (Q3) | m/z 115.1, 171.1 |
| Collision Energy | Optimized for the specific instrument, typically between -15 to -25 eV |
| Dwell Time | 50-100 ms |
Note: These parameters should be optimized for the specific LC-MS/MS instrument being used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a primary stock solution and a series of working standard solutions of this compound.
Materials:
-
This compound standard (typically supplied in ethanol)
-
LC-MS grade ethanol
-
LC-MS grade methanol
-
Calibrated micropipettes and sterile, low-adhesion pipette tips
-
Amber glass or polypropylene vials
Procedure:
-
Equilibration: Allow the vial containing the this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution Preparation (1 µg/mL):
-
The this compound standard is typically provided as a solution in ethanol (e.g., 10 µg in 100 µL, giving a concentration of 100 µg/mL).
-
To prepare a 1 µg/mL stock solution, perform a 1:100 dilution. For example, carefully transfer 10 µL of the 100 µg/mL commercial stock into 990 µL of LC-MS grade ethanol in a clean amber vial.
-
Vortex gently to ensure thorough mixing.
-
Store the stock solution at -80°C.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions by serially diluting the 1 µg/mL stock solution with methanol or a solvent composition that matches the initial mobile phase conditions of your LC-MS/MS method.
-
The concentration of the working solutions will depend on the desired calibration curve range. A typical range for the analysis of biological samples is between 0.1 and 100 ng/mL.
-
Protocol 2: Construction of a Calibration Curve for Lipoxin A4 Quantification
This protocol outlines the steps to generate a calibration curve using the prepared this compound working solutions for the quantification of endogenous Lipoxin A4.
Materials:
-
Lipoxin A4 (non-deuterated) standard
-
This compound working solutions (from Protocol 1)
-
Biological matrix (e.g., plasma, cell culture supernatant) free of the analyte, or a surrogate matrix
-
Sample processing reagents (e.g., for solid-phase extraction)
-
LC-MS/MS system
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of the non-deuterated Lipoxin A4 standard into the analyte-free biological matrix. A typical calibration curve might include 7-8 non-zero concentration points (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
-
Addition of Internal Standard:
-
To each calibration standard and to each unknown biological sample, add a fixed concentration of the this compound internal standard. The concentration of the internal standard should be in the mid-range of the calibration curve (e.g., 10 ng/mL).
-
-
Sample Extraction:
-
Perform sample extraction (e.g., solid-phase extraction) on all calibration standards and unknown samples to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the analyte (Lipoxin A4) to the internal standard (this compound).
-
Plot the peak area ratio (y-axis) against the corresponding concentration of the analyte (x-axis).
-
Perform a linear regression analysis to generate the calibration curve. A weighting factor of 1/x or 1/x² is often used to improve accuracy at lower concentrations.[7]
-
The concentration of Lipoxin A4 in the unknown samples can then be determined by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Lipoxin A4 Signaling Pathway
Caption: Lipoxin A4 signaling pathway.
Experimental Workflow for Calibration Curve Preparation
Caption: Workflow for calibration curve preparation.
References
- 1. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of lipoxins by combined gas chromatography and electron-capture negative ion chemical ionization mass spectrometry: formation of lipoxin A4 by stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipoxin A4-d5 in Lipidomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoxin A4 (LXA4) is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation. Accurate and precise quantification of LXA4 in biological matrices is essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting inflammatory diseases. Due to its low endogenous concentrations and susceptibility to degradation, robust analytical methods are required. Lipoxin A4-d5 (LXA4-d5) is a deuterated analog of LXA4, commonly used as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification by correcting for sample loss during preparation and variations in instrument response.[1] This document provides detailed application notes and protocols for the use of LXA4-d5 in lipidomics sample preparation.
Quantitative Data Summary
The use of a deuterated internal standard like this compound is critical for achieving reliable quantitative results in LC-MS/MS analysis. Below is a summary of typical validation parameters for a validated LC-MS/MS method for the quantification of Lipoxin A4 using LXA4-d5.
| Parameter | Typical Value | Description |
| Linearity (r²) | >0.99 | Indicates a strong correlation between the concentration of the analyte and the instrument response over a defined range. |
| Limit of Detection (LOD) | 0.1 - 1.0 pg on column | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg on column | The lowest amount of analyte in a sample that can be reliably quantified with acceptable precision and accuracy. |
| Recovery | 80-110% | The percentage of the known amount of analyte that is recovered after the sample extraction process. Studies have shown recovery of LXA4 to be greater than 80% from whole blood using solid-phase extraction.[2] |
| Precision (%RSD) | <15% | The relative standard deviation, which indicates the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Accuracy (%Bias) | ±15% | The closeness of the mean test results obtained by the method to the true value. |
Experimental Protocols
Herein, we provide detailed protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE) for the isolation of Lipoxin A4 from biological samples, incorporating this compound as an internal standard.
Protocol 1: Solid-Phase Extraction (SPE) of Lipoxin A4 from Plasma or Serum
This protocol is suitable for the extraction of lipoxins from plasma, serum, and other biological fluids.
Materials:
-
Biological sample (e.g., 1 mL of plasma)
-
This compound internal standard solution (e.g., 10 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methyl formate (LC-MS grade)
-
Formic acid
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: a. To 1 mL of plasma or serum, add 10 µL of this compound internal standard solution (final concentration, e.g., 100 pg/mL). b. Vortex briefly to mix. c. Acidify the sample to pH 3.5 with 2% formic acid in water.
-
SPE Cartridge Conditioning: a. Place the C18 SPE cartridges on the SPE manifold. b. Wash the cartridges with 3 mL of methanol. c. Equilibrate the cartridges with 3 mL of water. Do not allow the cartridges to dry.
-
Sample Loading: a. Load the acidified sample onto the conditioned C18 SPE cartridge. b. Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: a. Wash the cartridge with 3 mL of water to remove polar impurities. b. Wash the cartridge with 3 mL of hexane to remove non-polar lipids. c. Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.
-
Elution: a. Elute the lipoxins from the cartridge with 1 mL of methyl formate into a clean collection tube.
-
Solvent Evaporation and Reconstitution: a. Evaporate the methyl formate to dryness under a gentle stream of nitrogen at room temperature. b. Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Lipoxin A4 from Cell Culture Media
This protocol is suitable for the extraction of lipoxins from cell culture supernatants.
Materials:
-
Cell culture supernatant (e.g., 5 mL)
-
This compound internal standard solution (e.g., 10 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Formic acid
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: a. To 5 mL of cell culture supernatant, add 50 µL of this compound internal standard solution (final concentration, e.g., 100 pg/mL). b. Vortex briefly to mix. c. Acidify the sample to pH 3.5 with 1 M formic acid.
-
Liquid-Liquid Extraction: a. Add 5 mL of ethyl acetate to the acidified sample. b. Vortex vigorously for 2 minutes. c. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Organic Phase: a. Carefully collect the upper organic layer (ethyl acetate) into a clean tube. b. Repeat the extraction step (2a-2c) with another 5 mL of ethyl acetate and combine the organic layers.
-
Washing and Drying: a. Wash the combined organic extract with 2 mL of saturated NaCl solution to remove any remaining aqueous phase. b. Dry the organic phase by passing it through a small column containing anhydrous sodium sulfate.
-
Solvent Evaporation and Reconstitution: a. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature. b. Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
Visualizations
Lipoxin A4 Signaling Pathway
Lipoxin A4 exerts its pro-resolving effects primarily through the G-protein coupled receptor, ALX/FPR2.[3][4][5][6][7] Activation of this receptor initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of pro-inflammatory pathways and the promotion of inflammation resolution.
Caption: Lipoxin A4 signaling cascade via the ALX/FPR2 receptor.
Experimental Workflow for Lipidomics Sample Preparation
The following diagram illustrates the general workflow for preparing biological samples for Lipoxin A4 analysis using this compound as an internal standard.
Caption: General workflow for lipidomics sample preparation.
References
- 1. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoxin A4 decreases human memory B cell antibody production via an ALX/FPR2-dependent mechanism: A link between resolution signals and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoxin A4 activates ALX/FPR2 Receptor to Regulate Conjunctival Goblet Cell Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Lipoxin A4-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Lipoxin A4-d5 in various cell-based assays to investigate its anti-inflammatory and pro-resolving properties. Lipoxin A4 (LXA4) is an endogenous specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation.[1][2] Its deuterated analog, this compound (LXA4-d5), is primarily used as an internal standard for accurate quantification of LXA4 in biological samples by mass spectrometry. However, for the purposes of establishing and validating cell-based assays, LXA4 can be used to elicit cellular responses, and where quantification is required, LXA4-d5 serves as the ideal internal standard.
Mechanism of Action
Lipoxin A4 exerts its biological effects primarily through the G-protein coupled receptor, ALX/FPR2.[1][3] Activation of this receptor initiates a signaling cascade that ultimately inhibits pro-inflammatory pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[2][4][5] This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, inhibition of leukocyte chemotaxis and adhesion, and promotion of macrophage-mediated clearance of apoptotic cells, thereby facilitating the return to tissue homeostasis.[2][6]
Data Presentation: Quantitative Effects of Lipoxin A4 in Cell-Based Assays
The following table summarizes the quantitative effects of Lipoxin A4 observed in various cell-based assays, providing a reference for expected outcomes and effective concentrations.
| Cell Line/Type | Assay | Agonist (Concentration) | Lipoxin A4 Concentration | Observed Effect | Reference |
| Normal Human Epidermal Keratinocytes (NHEKs) | Cytokine Production (IL-6, IL-8) | Lipopolysaccharide (LPS) | Not specified | Inhibition of IL-6 and IL-8 expression. | [4] |
| Normal Human Epidermal Keratinocytes (NHEKs) | Cell Proliferation | Lipopolysaccharide (LPS) | Not specified | Suppression of cell proliferation and G0/G1 phase cell cycle arrest. | [4] |
| Stem Cells of the Apical Papilla (SCAP) | Cytokine/Chemokine Secretion (IL-6, IL-8, CXCL10, CCL2, CCL11, VEGF) | Lipopolysaccharide (LPS, 1 µg/ml) | 1, 10, 100 nM | Dose-dependent inhibition of cytokine, chemokine, and VEGF secretion. | [7] |
| Stem Cells of the Apical Papilla (SCAP) | Cell Proliferation | - | 0.01-100 nM | Concentration and time-dependent increase in proliferation, maximal at 48 and 72 hours. | [7] |
| THP-1 derived M1 Macrophages | Cytokine Gene Expression (IL-6, TNF-α, IL-1β) | IFN-γ and LPS | 0-100 nM | Decreased gene expression of pro-inflammatory cytokines. | [1] |
| THP-1 derived M2 Macrophages | Cytokine Gene Expression (IL-10) | IL-4 and IL-13 | 0-100 nM | Increased gene expression of the anti-inflammatory cytokine IL-10. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Adhesion Molecule Expression (E-selectin, ICAM-1) | IL-1β (1 ng/ml) or TNF-α (10 ng/ml) | 100 ng/ml | Significant inhibition of cytokine-mediated upregulation of E-selectin and ICAM-1. | [8] |
| RAW264.7 Macrophages | Cell Proliferation | Lipopolysaccharide (LPS) | Not specified | Suppression of LPS-induced proliferation and G0/G1 phase arrest. | [5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of Lipoxin A4 and a general experimental workflow for cell-based assays.
Caption: Lipoxin A4 Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Here are detailed protocols for key cell-based assays to evaluate the effects of Lipoxin A4. This compound should be used as an internal standard for any LC-MS/MS-based quantification of endogenous or exogenously added Lipoxin A4.
Protocol 1: Inhibition of Cytokine Production in Macrophages
This protocol details the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion from macrophages following treatment with Lipoxin A4 and stimulation with a pro-inflammatory agonist.
Materials:
-
RAW264.7 macrophage cell line (or other suitable macrophage-like cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipoxin A4 (for treatment)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Pre-treatment: The next day, carefully remove the culture medium. Pre-treat the cells by adding 90 µL of fresh medium containing various concentrations of Lipoxin A4 (e.g., 1, 10, 100 nM) or vehicle control (e.g., ethanol, typically <0.1%). Incubate for 30 minutes at 37°C.
-
Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. For the negative control wells, add 10 µL of medium instead of LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C until analysis.
-
Cytokine Quantification: Quantify the concentration of the cytokine of interest in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Protocol 2: NF-κB Nuclear Translocation Assay
This protocol describes how to assess the inhibitory effect of Lipoxin A4 on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus, using immunofluorescence microscopy.
Materials:
-
HeLa cells or another suitable adherent cell line
-
Complete cell culture medium
-
Lipoxin A4
-
Tumor Necrosis Factor-alpha (TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Glass coverslips in a 24-well plate
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency the next day.
-
Pre-treatment: Pre-treat the cells with Lipoxin A4 (e.g., 100 nM) or vehicle control for 30 minutes at 37°C.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes at 37°C to induce NF-κB translocation.
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and NF-κB p65 (e.g., green or red) channels.
-
Analyze the images to quantify the nuclear translocation of NF-κB p65. This can be done by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the effect of Lipoxin A4 on the proliferation of cells.
Materials:
-
Adherent cell line of interest (e.g., Stem Cells of the Apical Papilla)
-
Complete cell culture medium
-
Lipoxin A4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Lipoxin A4 (e.g., 0.01-100 nM) or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Quantification of Lipoxin A4 in Cell Culture Supernatants using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general workflow for the quantification of Lipoxin A4 in cell culture supernatants. Specific parameters for the LC-MS/MS system will need to be optimized.
Materials:
-
Cell culture supernatant samples
-
This compound (internal standard)
-
Methanol
-
Ethyl acetate (or other suitable extraction solvent)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen cell culture supernatant samples on ice.
-
To 1 mL of supernatant, add a known amount of this compound (e.g., 1 ng) to serve as the internal standard.
-
-
Liquid-Liquid or Solid Phase Extraction:
-
Liquid-Liquid Extraction: Acidify the sample to pH ~3.5 with formic acid. Extract the lipids with two volumes of ethyl acetate. Vortex and centrifuge to separate the phases. Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
Solid Phase Extraction: Condition a C18 SPE cartridge with methanol followed by water. Load the acidified sample onto the cartridge. Wash with water to remove polar impurities. Elute the lipoxins with methanol or methyl formate. Evaporate the eluate to dryness.
-
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify Lipoxin A4 and this compound using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for both analytes should be optimized for the instrument being used.
-
-
Data Analysis:
-
Calculate the peak area ratio of Lipoxin A4 to this compound.
-
Generate a standard curve using known concentrations of Lipoxin A4 spiked with the same amount of this compound.
-
Determine the concentration of Lipoxin A4 in the samples by interpolating their peak area ratios from the standard curve.
-
References
- 1. In vitro phenotypic effects of Lipoxin A4 on M1 and M2 polarized macrophages derived from THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LXA4 Competitive ELISA Kit (EEL011) - Invitrogen [thermofisher.com]
- 4. Lipoxin A4 inhibits proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes associated with the ERK1/2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoxin A4 inhibits NF-κB activation and cell cycle progression in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Lipoxin-A4 Treatment on Cytokine, Chemokine Genes Expression, and Phenotypic Distribution of Lymphocyte Subsets During Experimental Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoxin A4 Attenuates the Inflammatory Response in Stem Cells of the Apical Papilla via ALX/FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoxin A4 inhibits immune cell binding to salivary epithelium and vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Lipoxin A4 in Human Plasma using Stable Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipoxin A4 (LXA4) is a specialized pro-resolving mediator (SPM) derived from arachidonic acid that plays a crucial role in the resolution of inflammation.[1][2] As an endogenous "braking signal" in the inflammatory process, LXA4 actively promotes the return to tissue homeostasis by inhibiting neutrophil infiltration and stimulating the clearance of apoptotic cells by macrophages.[2][3] Given its potent anti-inflammatory and pro-resolving properties, the accurate quantification of LXA4 in biological matrices like plasma is essential for understanding its role in various diseases and for the development of novel therapeutics targeting inflammatory resolution pathways.[4][5]
This application note details a robust and sensitive method for the quantification of Lipoxin A4 in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, the assay employs a stable isotope-labeled internal standard, Lipoxin A4-d5 (LXA4-d5).[6][7]
Biological Context: Lipoxin A4 Signaling
Lipoxin A4 exerts its biological effects primarily by binding to the G protein-coupled receptor, ALX/FPR2.[1][8] This interaction initiates downstream signaling cascades that actively suppress pro-inflammatory pathways, such as the NF-κB pathway, and promote pro-resolving functions.[9][10] The activation of the Nrf2/HO-1 pathway is another key mechanism through which LXA4 mediates its protective effects.[4] Understanding this pathway is critical for interpreting the biological significance of measured LXA4 concentrations.
Caption: Simplified signaling pathway of Lipoxin A4.
Experimental Protocol
This protocol provides a detailed procedure for the extraction and quantification of LXA4 from human plasma.
Materials and Reagents
-
Standards: Lipoxin A4 (Cayman Chemical, Item No. 90410 or equivalent), this compound (Cayman Chemical, Item No. 10007737 or equivalent).[6]
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Water, Hexane, Methyl Formate, and Formic Acid.
-
Extraction Supplies: Solid-Phase Extraction (SPE) C18 cartridges (e.g., Waters Sep-Pak C18).[11]
-
Plasma: Human plasma collected in EDTA-containing tubes and stored at -80°C.[12]
-
Equipment: Centrifuge, SPE manifold, nitrogen evaporator, LC-MS/MS system (e.g., Triple Quadrupole).
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of LXA4 and LXA4-d5 in ethanol.
-
Working Solutions:
-
LXA4 Spiking Solution: Serially dilute the LXA4 stock solution in 50% MeOH to create a series of working solutions for the calibration curve (e.g., 0.1 to 100 ng/mL).
-
Internal Standard (IS) Working Solution (10 ng/mL): Dilute the LXA4-d5 stock solution in MeOH.
-
-
Calibration Standards: In a clean tube, mix blank plasma with the appropriate LXA4 spiking solution to create a calibration curve ranging from approximately 10 to 1000 pg/mL.
-
Quality Controls (QCs): Prepare QCs in blank plasma at low, medium, and high concentrations in the same manner as calibration standards.
Plasma Sample Preparation and Solid-Phase Extraction (SPE)
The following workflow outlines the sample preparation procedure.
Caption: Workflow for LXA4 extraction from plasma.
Detailed SPE Protocol:
-
Thaw and Spike: Thaw 0.5 mL of plasma on ice. Add 10 µL of the 10 ng/mL LXA4-d5 internal standard working solution.
-
Protein Precipitation: Add 1.5 mL of ice-cold methanol to the plasma sample. Vortex thoroughly and centrifuge at 3000g for 10 minutes at 4°C to precipitate proteins.[13]
-
Dilution and Acidification: Transfer the supernatant to a new tube. Dilute with water to a final volume of 5 mL and acidify to approximately pH 3.5 with dilute HCl.[11]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of water.[11]
-
Sample Loading: Apply the acidified sample supernatant to the conditioned C18 cartridge.
-
Washing: Wash the cartridge sequentially with 5 mL of water and then 5 mL of hexane to remove interfering substances.[11]
-
Elution: Elute the lipoxins from the cartridge with 2 mL of methyl formate.[11]
-
Dry and Reconstitute: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50% methanol for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <2.7 µm particle size).[14][15]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:15 v/v) with 0.1% Formic Acid.[16]
-
Flow Rate: 0.35 mL/min.
-
Gradient: A typical gradient starts at ~30% B, increases to 95% B over 15-20 minutes, holds for 2-3 minutes, and then re-equilibrates.[14][16]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[16]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Optimized MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Lipoxin A4 | 351.2 | 115.1, 217.1 | Optimized empirically |
| This compound | 356.2 | 115.1, 222.1 | Optimized empirically |
(Note: Product ions and collision energies should be optimized on the specific instrument used.)
Data Presentation and Performance Characteristics
The performance of the method should be validated to ensure reliable results. The following table summarizes typical quantitative data for this assay.
| Parameter | Result |
| Analyte | Lipoxin A4 |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Calibration Model | Linear, 1/x weighting |
| Linearity Range | 10 - 1000 pg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Lower Limit of Quant. (LLOQ) | 10 pg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Extraction Recovery | > 85% |
Data presented are representative and should be established for each laboratory and instrument.[12][14]
Conclusion
This application note provides a comprehensive protocol for the sensitive and selective quantification of Lipoxin A4 in human plasma using LC-MS/MS with a deuterated internal standard. The combination of a robust solid-phase extraction procedure and the specificity of tandem mass spectrometry ensures high-quality data. This method is suitable for researchers, scientists, and drug development professionals investigating the role of pro-resolving mediators in health and disease. The use of chiral chromatography can be considered for further confirmation to avoid false positives from endogenous interferences.[17]
References
- 1. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A signaling network map of Lipoxin (LXA4): an anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxin A4 alleviates inflammation in Aspergillus fumigatus–stimulated human corneal epithelial cells by Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma lipoxin A4 and resolvin D1 are not associated with reduced adenoma risk in a randomized trial of aspirin to prevent colon adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. thomassci.com [thomassci.com]
- 8. Resolving lipoxin A4: Endogenous mediator or exogenous anti-inflammatory agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoxin A4 impairment of apoptotic signaling in macrophages: implication of the PI3K/Akt and the ERK/Nrf-2 defense pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipoxin A4 inhibits proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes associated with the ERK1/2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oxfordbiomed.com [oxfordbiomed.com]
- 12. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 17. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for Lipoxin A4-d5: A Detailed Application Note for Researchers
Introduction
Lipoxin A4 (LXA4) is an endogenous eicosanoid, a specialized pro-resolving mediator (SPM) that plays a critical role in the resolution of inflammation. Its deuterated analog, Lipoxin A4-d5 (LXA4-d5), is an essential internal standard for the accurate quantification of endogenous LXA4 in various biological matrices using mass spectrometry-based techniques. Reliable quantification is paramount for researchers in immunology, pharmacology, and drug development studying inflammatory diseases and pro-resolving therapies. This application note provides a detailed protocol for the solid-phase extraction (SPE) of LXA4-d5 from biological samples, ensuring high recovery and reproducibility for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Performance Metrics of the SPE Method
The following table summarizes the expected performance of the C18-based solid-phase extraction method for deuterated eicosanoids, including this compound, from biological matrices such as plasma and serum. The data is representative of a validated method for a panel of deuterated lipid mediators and provides a benchmark for the expected recovery and reproducibility.[1]
| Parameter | Matrix | Value |
| Recovery | Plasma, Serum | 60 - 118% |
| Intra-day Precision (RSD) | Solvent | 5 - 12% |
| Inter-day Precision (RSD) | Solvent | 5 - 12% |
| Lower Limit of Quantitation (LLOQ) | Surrogate Matrix | 0.1 - 8.5 pg |
Note: The data presented is for a panel of deuterated eicosanoids and is representative of the expected performance for this compound.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the solid-phase extraction of this compound.
Materials and Reagents
-
Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL (or similar)
-
This compound internal standard solution (e.g., in ethanol)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Methyl Formate (HPLC grade)
-
Deionized Water
-
1 N Hydrochloric Acid (HCl)
-
Nitrogen gas supply for evaporation
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Sample Collection: Collect biological samples (e.g., plasma, serum, cell culture supernatant) using standard protocols and store them at -80°C until analysis to prevent degradation of lipoxins.
-
Internal Standard Spiking: Thaw the biological sample on ice. Spike the sample with a known amount of this compound internal standard solution. The final concentration of the internal standard should be appropriate for the expected concentration range of endogenous Lipoxin A4 and the sensitivity of the analytical instrument.
-
Acidification: For plasma or serum samples, acidify to a pH of approximately 3.5 using 1 N HCl. This step is crucial for the efficient retention of acidic lipids like lipoxins on the C18 sorbent.
Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 2 mL of methanol.
-
Equilibrate the cartridges with 2 mL of deionized water. Do not allow the cartridges to dry out after this step.
-
-
Sample Loading:
-
Load the pre-treated and spiked biological sample onto the conditioned C18 SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Subsequently, wash the cartridge with 5 mL of hexane to remove non-polar interferences such as neutral lipids.
-
-
Elution:
-
Elute the this compound and other lipoxins from the cartridge with 2 mL of methyl formate into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume of an appropriate solvent (e.g., 50-100 µL of methanol or the initial mobile phase of the LC-MS/MS system).
-
Vortex the reconstituted sample to ensure complete dissolution of the analytes. The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps of the solid-phase extraction protocol for this compound.
Caption: Workflow of the solid-phase extraction for this compound.
Lipoxin A4 Signaling Pathway
The diagram below provides a simplified overview of the Lipoxin A4 signaling pathway, highlighting its anti-inflammatory and pro-resolving actions.
Caption: Simplified signaling pathway of Lipoxin A4.
References
Application Note: Utilizing Lipoxin A4-d5 in Neutrophil Function Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipoxin A4 (LXA4) is a potent, endogenously produced specialized pro-resolving mediator (SPM) derived from arachidonic acid. It plays a crucial role in the active resolution of inflammation by acting as a "braking signal" for neutrophil-mediated tissue injury. LXA4 exerts its effects by inhibiting key neutrophil functions, including chemotaxis, reactive oxygen species (ROS) production, and degranulation, while promoting apoptosis. These actions are primarily mediated through the G-protein-coupled receptor ALX/FPR2.
Lipoxin A4-d5 (LXA4-d5) is a deuterium-labeled stable isotope of LXA4. Its primary application in research is as an internal standard for the accurate and reliable quantification of LXA4 in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By spiking samples with a known amount of LXA4-d5, researchers can correct for analyte loss during sample preparation and variations in instrument response, ensuring high precision in measuring the levels of its native counterpart. This application note details the use of LXA4-d5 for quantification and provides protocols for studying the biological effects of LXA4 on neutrophil function, the context in which such quantification is critical.
Application 1: Quantification of Lipoxin A4 using LXA4-d5 as an Internal Standard
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry. LXA4-d5 is chemically identical to LXA4 but has a higher mass due to the deuterium atoms. It co-elutes with endogenous LXA4 during chromatography but is detected as a separate ion by the mass spectrometer, allowing for precise ratiometric quantification.
General Protocol: Lipid Extraction and Analysis
This protocol provides a general workflow for extracting LXA4 from biological samples (e.g., cell culture supernatants, plasma) for LC-MS/MS analysis.
Materials and Reagents:
-
Biological sample (e.g., neutrophil supernatant)
-
LXA4-d5 internal standard (e.g., 1 µg/mL stock in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen gas stream
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if required for sample cleanup
-
LC-MS/MS system
Procedure:
-
Sample Collection: Collect biological samples (e.g., cell lysates, media) and place them on ice.
-
Internal Standard Spiking: Add a known amount of LXA4-d5 internal standard to the sample. For 1 mL of sample, 10 µL of a 1 µg/mL LXA4-d5 stock is a common starting point.
-
Lipid Extraction:
-
Perform a liquid-liquid extraction by adding 4 mL of a 2:1 chloroform:methanol solution to the 1 mL sample.
-
Vortex the mixture thoroughly.
-
Centrifuge at ~2,500 rpm for 10 minutes at 4°C to separate the organic and aqueous phases.
-
-
Sample Concentration:
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution & Analysis:
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of methanol or the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Quantify LXA4 by comparing the peak area ratio of endogenous LXA4 to the LXA4-d5 internal standard against a standard curve.
-
Application Notes and Protocols for Investigating Inflammatory Bowel Disease using Lipoxin A4-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A failure in the resolution of inflammation is a key pathological feature of IBD. Lipoxin A4 (LXA4), an endogenous specialized pro-resolving mediator derived from arachidonic acid, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and pro-resolving properties.[1] Studies have shown that colonic mucosa from patients with ulcerative colitis has a significantly diminished capacity to produce LXA4, suggesting a potential role for LXA4 deficiency in the pathogenesis of IBD.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing Lipoxin A4 and its deuterated analog, Lipoxin A4-d5, in the investigation of IBD. This compound serves as an ideal internal standard for accurate quantification of endogenous LXA4 levels in biological samples using mass spectrometry, a critical aspect for understanding the pharmacokinetics and pharmacodynamics of LXA4-based therapies.
Mechanism of Action of Lipoxin A4 in IBD
Lipoxin A4 exerts its anti-inflammatory and pro-resolving effects primarily through the G-protein coupled receptor, ALX/FPR2.[2] Activation of ALX/FPR2 by LXA4 initiates a signaling cascade that counteracts the inflammatory processes central to IBD.
Key anti-inflammatory and pro-resolving actions of Lipoxin A4 include:
-
Inhibition of Pro-inflammatory Cytokine Production: LXA4 and its analogs have been shown to significantly reduce the expression and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[3][4][5]
-
Suppression of NF-κB Signaling: A central mechanism of LXA4's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3][6][7] LXA4 has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[8]
-
Inhibition of Leukocyte Infiltration: LXA4 is a potent inhibitor of neutrophil chemotaxis and transmigration across the intestinal epithelium, a critical step in the amplification of the inflammatory response in IBD.[4][9]
-
Promotion of Resolution of Inflammation: Beyond simply suppressing inflammation, LXA4 actively promotes the resolution phase. This includes stimulating the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages, a key process in clearing inflammatory debris and restoring tissue homeostasis.[10]
There is also evidence for an ALX/FPR2-independent anti-inflammatory signaling pathway mediated by the electrophilic 15-oxo metabolite of LXA4.[11]
Data Presentation: Quantitative Effects of Lipoxin A4 and its Analogs in IBD Models
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of Lipoxin A4 and its stable analogs in models of inflammatory bowel disease.
Table 1: In Vivo Efficacy of a β-oxidation-resistant Lipoxin A4 Analog (ZK-192) in TNBS-Induced Colitis in Mice
| Parameter | Control | TNBS-Induced Colitis | ZK-192 (300 µg/kg, p.o.) | ZK-192 (1000 µg/kg, p.o.) | Prednisolone (10 mg/kg, p.o.) |
| Mucosal TNF-α (pg/mg protein) | < 50 | ~750 | ~300 | ~250 | ~300 |
| Mucosal IFN-γ (pg/mg protein) | < 20 | ~250 | ~100 | ~80 | ~100 |
| Mucosal IL-2 (pg/mg protein) | < 10 | ~120 | ~50 | ~40 | ~50 |
| Survival Rate (%) | 100 | ~40 | Not Reported | 80 | 75 |
Data adapted from Fiorucci et al., PNAS, 2004.[12]
Table 2: Endogenous Lipoxin A4 Levels in Human Ulcerative Colitis and Experimental Colitis
| Condition | Lipoxin A4 Level | Fold Change vs. Control | Reference |
| Human Colonic Mucosa (Ulcerative Colitis patients) | Significantly lower than controls | ~12-fold lower | Mangino et al., 2006[1] |
| Rat Colonic Mucosa (DSS-induced colitis, acute phase) | ~25 pg/mg tissue | - | Belli et al., 2015[13] |
| Rat Colonic Mucosa (DSS-induced colitis, healing phase with misoprostol) | ~75 pg/mg tissue | ~3-fold increase vs. acute phase | Belli et al., 2015[13] |
Table 3: In Vitro Effects of Lipoxin A4 Analogs on TNF-α-Induced IL-8 Secretion in Human Intestinal Epithelial Cells (T84)
| Treatment | IL-8 Secretion Inhibition (%) |
| 15R/S-methyl-LXA4 (100 nM) | 65 ± 14% |
| 16-phenoxy-LXA4 (100 nM) | 82 ± 11% |
Data adapted from Gronert et al., JEM, 1998.[9]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of this compound in inflammatory bowel disease.
Protocol 1: Induction of DSS-Induced Colitis in Mice and Treatment with Lipoxin A4 Analog
This protocol describes the induction of acute colitis using dextran sulfate sodium (DSS) in the drinking water of mice, a widely used model that mimics aspects of ulcerative colitis.
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
Lipoxin A4 analog (e.g., 15-epi-16-para-fluoro-phenoxy-LXA4)
-
Vehicle for LXA4 analog (e.g., sterile saline or PBS)
-
Animal drinking bottles
-
Animal balance
-
Calipers for colon length measurement
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Induction of Colitis: Prepare a 2-5% (w/v) solution of DSS in autoclaved drinking water. The optimal concentration may need to be determined empirically. Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. Control mice receive regular autoclaved drinking water.
-
Lipoxin A4 Analog Administration:
-
Prepare the Lipoxin A4 analog solution in the chosen vehicle at the desired concentration (e.g., 10 µ g/day in 100 µL).
-
Administer the LXA4 analog or vehicle to the respective groups of mice daily via oral gavage, starting from day 0 (the first day of DSS administration) until the end of the experiment.
-
-
Daily Monitoring: Monitor the mice daily for:
-
Body weight
-
Stool consistency (0: normal, 2: loose stools, 4: diarrhea)
-
Presence of blood in stool (0: negative, 2: positive, 4: gross bleeding)
-
Calculate a Disease Activity Index (DAI) score by combining the scores for weight loss, stool consistency, and bleeding.
-
-
Termination of Experiment: On day 7 (or the predetermined endpoint), euthanize the mice.
-
Sample Collection:
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect colon tissue samples for histological analysis, protein extraction (for Western blot and ELISA), and RNA extraction (for qRT-PCR).
-
Protocol 2: Quantification of Lipoxin A4 in Colon Tissue using LC-MS/MS with this compound as an Internal Standard
This protocol outlines the procedure for extracting and quantifying Lipoxin A4 from colon tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, this compound, is crucial for accurate quantification by correcting for sample loss during extraction and variations in instrument response.
Materials:
-
Colon tissue samples (snap-frozen in liquid nitrogen)
-
This compound internal standard solution (of known concentration)
-
Methanol, acetonitrile, water, acetic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Tissue homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Weigh the frozen colon tissue sample (~50-100 mg).
-
Add a known amount of this compound internal standard to the tissue.
-
Homogenize the tissue in ice-cold methanol.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the lipoxins with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of 50% methanol in water).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:15 v/v) with 0.1% acetic acid.
-
Gradient Elution: A suitable gradient to separate LXA4 from other eicosanoids.
-
Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM).
-
MRM transition for LXA4: m/z 351.2 -> [specific fragment ion]
-
MRM transition for LXA4-d5: m/z 356.2 -> [corresponding specific fragment ion]
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of non-deuterated Lipoxin A4 spiked with a constant amount of this compound.
-
Calculate the ratio of the peak area of endogenous LXA4 to the peak area of the LXA4-d5 internal standard in the samples.
-
Determine the concentration of LXA4 in the samples by interpolating from the standard curve.
-
Protocol 3: Western Blot Analysis of NF-κB p65 and IκBα in Colon Tissue
This protocol describes the detection and semi-quantification of key proteins in the NF-κB signaling pathway in colon tissue lysates.
Materials:
-
Colon tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize colon tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NF-κB p65, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in these application notes.
Caption: Lipoxin A4 Signaling Pathway in IBD.
Caption: Experimental Workflow for DSS-Induced Colitis Model.
Conclusion
Lipoxin A4 and its stable analogs represent a promising therapeutic avenue for the treatment of IBD by targeting the resolution of inflammation. The use of deuterated this compound as an internal standard is essential for the accurate and reliable quantification of endogenous and administered LXA4, facilitating preclinical and clinical development. The protocols and information provided herein offer a framework for researchers to effectively utilize these tools in the investigation of I-BD pathogenesis and the evaluation of novel pro-resolving therapies.
References
- 1. Lipoxin biosynthesis in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxin A(4) reduces lipopolysaccharide-induced inflammation in macrophages and intestinal epithelial cells through inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxin A(4) and aspirin-triggered 15-epi-lipoxin A(4) antagonize TNF-alpha-stimulated neutrophil-enterocyte interactions in vitro and attenuate TNF-alpha-induced chemokine release and colonocyte apoptosis in human intestinal mucosa ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoxin A4 inhibits TNF-alpha-induced production of interleukins and proliferation of rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipoxin A4 inhibits NF-κB activation and cell cycle progression in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoxin A4 exerts protective effects against experimental acute liver failure by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-kappaB is involved in inhibition of lipoxin A4 on dermal inflammation and hyperplasia induced by mezerein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Human Enterocyte Lipoxin A4 Receptor That Is Regulated by Interleukin (IL)-13 and Interferon γ and Inhibits Tumor Necrosis Factor α–induced IL-8 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biasing the lipoxin A4/formyl peptide receptor 2 pushes inflammatory resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A β-oxidation-resistant lipoxin A4 analog treats hapten-induced colitis by attenuating inflammation and immune dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of colonic mucosal lipoxin A4 synthesis capacity on healing in rats with dextran sodium sulfate-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lipoxin A4-d5 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lipoxin A4-d5 (LXA4-d5).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored at -80°C in its original packaging.[1][2] It is shipped on dry ice to maintain this temperature.[1][2]
Q2: What is the long-term stability of this compound?
When stored properly at -80°C, this compound is stable for at least one year.[1][2]
Q3: In what form is this compound supplied?
This compound is typically supplied as a solution in ethanol.[1]
Q4: How should I handle this compound upon receipt?
Upon receipt, immediately store the product at -80°C. Avoid repeated freeze-thaw cycles. For use, it is recommended to aliquot the solution into smaller, single-use vials to minimize degradation of the main stock.
Q5: Is this compound sensitive to pH?
While specific stability data for the deuterated form across different pH values is limited, the non-deuterated form, Lipoxin A4, shows pH-dependent stability. At 37°C, approximately 70% of Lipoxin A4 remains after 72 hours at a physiological pH of 7.2.[3] However, its stability decreases in acidic or basic conditions, with only 30-35% remaining after 72 hours.[3] It is reasonable to assume that this compound exhibits similar pH sensitivity.
Troubleshooting Guide
Problem: I am seeing a loss of this compound signal in my LC-MS/MS analysis.
-
Possible Cause 1: Improper Storage.
-
Solution: Ensure that the this compound stock solution has been consistently stored at -80°C. Avoid storing it at higher temperatures, such as -20°C, as this can accelerate degradation. Verify the temperature of your freezer.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles.
-
Solution: Aliquot the stock solution into single-use vials immediately after the first use. This will prevent the degradation that can occur with multiple freeze-thaw cycles.
-
-
Possible Cause 3: Instability in Aqueous Solutions.
-
Solution: Prepare aqueous working solutions fresh for each experiment. Due to the limited stability of lipoxins in aqueous media, do not store them for extended periods, even at low temperatures.
-
-
Possible Cause 4: Adsorption to Plasticware.
-
Solution: Use low-adhesion polypropylene or silanized glass vials and pipette tips when handling this compound solutions to minimize loss due to surface adsorption.
-
Problem: My experimental results are inconsistent.
-
Possible Cause 1: Inaccurate Pipetting of Small Volumes.
-
Solution: When preparing dilutions, avoid pipetting very small volumes of the ethanolic stock solution directly into a large volume of aqueous buffer. Perform serial dilutions to ensure accuracy. Use calibrated pipettes and proper pipetting techniques.
-
-
Possible Cause 2: Degradation During Sample Preparation.
-
Solution: Keep samples on ice during preparation and analysis to minimize enzymatic and chemical degradation. Process samples quickly.
-
Problem: The this compound is not dissolving properly in my aqueous buffer.
-
Possible Cause: Poor Solubility.
-
Solution: this compound is supplied in ethanol. When preparing aqueous solutions, ensure that the final concentration of ethanol is low enough to be compatible with your experimental system but high enough to maintain solubility. It may be necessary to briefly vortex the solution to ensure it is fully dissolved. For a stock solution in ethanol, adding it dropwise to the aqueous buffer while vortexing can aid in dissolution.
-
Quantitative Data Summary
| Parameter | Condition | Stability/Solubility | Reference |
| Storage Temperature | Long-term | -80°C | [1][2] |
| Long-term Stability | at -80°C | ≥ 1 year | [1][2] |
| Supplied Formulation | A solution in ethanol | [1] | |
| Solubility | DMF | 50 mg/ml | [1] |
| Ethanol | 50 mg/ml | [1] | |
| PBS (pH 7.2) | 1 mg/ml | [1] | |
| Chemical Stability (of Lipoxin A4) | at 37°C, pH 7.2 | ~70% remaining after 72 hrs | [3] |
| at 37°C, acidic conditions | ~35% remaining after 72 hrs | [3] | |
| at 37°C, basic conditions | ~30% remaining after 72 hrs | [3] |
Experimental Protocols
General Protocol for Handling and Dilution of this compound
This protocol provides a general guideline for the preparation of working solutions of this compound from a stock solution in ethanol.
-
Materials:
-
This compound in ethanol (stock solution)
-
Low-adhesion polypropylene microcentrifuge tubes
-
Calibrated pipettes with low-adhesion tips
-
Desired aqueous buffer (e.g., PBS)
-
Ice
-
-
Procedure:
-
Remove the stock solution of this compound from the -80°C freezer and thaw it on ice.
-
Once thawed, briefly vortex the stock solution to ensure homogeneity.
-
To minimize freeze-thaw cycles of the main stock, immediately prepare single-use aliquots in low-adhesion polypropylene tubes. Store these aliquots at -80°C.
-
For preparing a working solution, dilute the stock solution serially in the desired aqueous buffer.
-
When diluting, add the ethanolic solution of this compound to the aqueous buffer and immediately vortex to ensure proper mixing and to avoid precipitation.
-
Keep the prepared working solutions on ice and use them as quickly as possible, preferably on the same day of preparation.
-
Visualizations
Caption: Recommended workflow for storing and handling this compound.
References
Technical Support Center: Lipoxin A4-d5 Quantification
Welcome to the technical support center for Lipoxin A4-d5 quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this critical lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in quantifying Lipoxin A4 (LXA4) and its deuterated internal standard, LXA4-d5?
Quantifying LXA4 and its internal standard is challenging due to several factors:
-
Chemical Instability: Lipoxins are susceptible to degradation, particularly in acidic conditions and during sample handling.[1][2][3] LXA4 is relatively stable in neutral and alkaline solutions but degrades significantly in acidic environments.[1]
-
Low Endogenous Concentrations: Lipoxins are present at very low levels (pM to nM range) in biological samples, requiring highly sensitive analytical methods.[4]
-
Matrix Effects: The complex nature of biological matrices (e.g., plasma, serum, sputum) can interfere with the ionization of LXA4 and LXA4-d5 in the mass spectrometer, leading to inaccurate quantification.[4][5] Finding an analyte-free blank matrix for calibration curve preparation is a significant hurdle.[4][6]
-
Isomeric Interference: The presence of structurally similar, co-eluting lipid mediators can lead to false-positive results.[6][7]
-
Ex Vivo Formation: Eicosanoids like LXA4 can be artificially generated during sample collection and preparation, necessitating careful handling procedures.[4]
Q2: Why is a deuterated internal standard like this compound essential for accurate quantification?
A stable isotope-labeled internal standard, such as this compound, is crucial for several reasons:
-
It closely mimics the chemical and physical properties of the endogenous analyte (Lipoxin A4).
-
It co-elutes with the analyte during chromatography.
-
It experiences similar ionization suppression or enhancement (matrix effects) in the mass spectrometer.
-
By adding a known amount of LXA4-d5 to each sample at the beginning of the extraction process, it can be used to normalize for variations in sample recovery and matrix effects, leading to more accurate and precise quantification.[8]
Q3: What are the recommended sample handling and storage conditions to prevent LXA4 degradation?
To minimize degradation, samples should be handled promptly and at low temperatures. It is advisable to add antioxidants, such as butylated hydroxytoluene (BHT), during sample collection and extraction. Samples should be stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Can I use an ELISA kit for Lipoxin A4 quantification?
While ELISA kits for Lipoxin A4 are available and can be sensitive, they may lack the specificity of mass spectrometry-based methods.[9] Cross-reactivity with other structurally related eicosanoids can be a concern. For definitive identification and quantification, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for LXA4-d5 | Degradation during sample preparation: Exposure to acidic pH or prolonged processing times.[1][3] | Ensure all solutions are at a neutral or slightly alkaline pH. Minimize sample processing time and keep samples on ice. |
| Poor extraction recovery: Inefficient solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Optimize the extraction protocol. Ensure the correct solvent polarity and pH for efficient extraction of lipids. Test different SPE cartridges or LLE solvent systems. | |
| Instrumental issues: Low sensitivity of the mass spectrometer, incorrect MRM transitions. | Verify the mass spectrometer is tuned and calibrated. Confirm the correct precursor and product ion m/z values for LXA4-d5. | |
| High Variability Between Replicates | Inconsistent matrix effects: Differential ion suppression or enhancement across samples.[5] | Ensure thorough mixing of the internal standard with the sample. Use a validated and robust sample preparation method. Consider using a matrix-matched calibration curve. |
| Inconsistent sample collection or handling: Variations in processing time or storage conditions. | Standardize the entire workflow from sample collection to analysis. | |
| Poor Peak Shape in Chromatography | Column overload: Injecting too much sample. | Dilute the sample extract before injection. |
| Inappropriate mobile phase: The pH or organic solvent composition is not optimal. | Adjust the mobile phase composition. Ensure the pH is compatible with the analyte and the column. | |
| Column degradation: The analytical column has lost its stationary phase. | Replace the analytical column. | |
| Suspected Isomeric Interference | Co-elution of structurally similar lipids: Reversed-phase chromatography may not be sufficient to separate all isomers.[6][7] | Utilize chiral chromatography to achieve better separation of stereoisomers.[6][7] Add more specific MRM transitions to differentiate between isomers if possible. |
| High Background Noise | Contamination from plasticware or solvents: Leaching of plasticizers or impurities. | Use high-purity solvents and glass or polypropylene labware. |
| Matrix components interfering with detection: Endogenous lipids or other molecules in the sample. | Improve the sample cleanup process. Consider a more rigorous extraction and purification method. |
Experimental Protocols & Data
General LC-MS/MS Workflow for this compound Quantification
This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.
Caption: A generalized workflow for the quantification of Lipoxin A4 using LC-MS/MS with an internal standard.
Quantitative Data Summary
The following table summarizes typical validation parameters reported in the literature for eicosanoid analysis using LC-MS/MS. These values can serve as a benchmark for your own method development.
| Parameter | Typical Value Range | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 3 ng/mL | [4][7] |
| Linear Dynamic Range | Up to 500 ng/mL | [4] |
| Intra-day Precision (%CV) | < 15% | [8] |
| Inter-day Precision (%CV) | < 15% | [8] |
| Accuracy (% Bias) | 85 - 115% | [8] |
| Extraction Recovery | 70 - 100% | [11][12] |
| Matrix Effect | Should be minimized and compensated by IS | [12] |
Signaling Pathway
Biosynthesis and Metabolism of Lipoxin A4
Lipoxin A4 is synthesized from arachidonic acid through the action of lipoxygenase (LOX) enzymes. It is then metabolized to 15-oxo-Lipoxin A4.
Caption: Simplified overview of the Lipoxin A4 biosynthesis and metabolism pathway.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Nanostructured Lipoxin A4: Understanding Its Biological Behavior and Impact on Alzheimer’s Disease (Proof of Concept) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist-induced lipoxin A4 generation: detection by a novel lipoxin A4-ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
Lipoxin A4-d5 solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of Lipoxin A4-d5 (LXA4-d5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated version of Lipoxin A4 (LXA4), an endogenous lipid mediator with potent anti-inflammatory and pro-resolving properties.[1] The primary application of LXA4-d5 is as an internal standard for the quantification of LXA4 in biological samples using mass spectrometry (GC-MS or LC-MS) techniques.[2]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is soluble in organic solvents and sparingly soluble in aqueous buffers.[3] The approximate solubilities are summarized in the table below.
| Solvent | Solubility |
| DMF | ~50 mg/mL[2] |
| Ethanol | ~50 mg/mL[2] |
| PBS (pH 7.2) | ~1 mg/mL[2] |
Q3: How should this compound be stored?
For long-term stability, this compound should be stored at -80°C.[2] The product is typically supplied as a solution in ethanol and is stable for at least one year under these conditions.[2][4] It is also noted to be light-sensitive.[3]
Q4: How do I prepare an aqueous solution of this compound from the supplied ethanol solution?
To prepare an aqueous solution, it is recommended to first evaporate the ethanol solvent under a gentle stream of nitrogen.[3] Immediately after, the solvent of choice, such as PBS (pH 7.2), can be added.[3] For maximum solubility in aqueous buffers, the initial ethanol solution can be diluted with the aqueous buffer of choice.[3] It is not recommended to store aqueous solutions for more than one day.[3]
Experimental Protocols & Workflows
Protocol: Preparation of a this compound Stock Solution
This protocol describes how to prepare a stock solution from a product supplied in ethanol.
-
Evaporate the Solvent: If your experiment requires a solvent other than ethanol, evaporate the ethanol from the original vial under a gentle stream of nitrogen gas.
-
Immediate Reconstitution: Immediately add your desired solvent, for example, DMSO or DMF, to the dried residue.[3]
-
Ensure Complete Dissolution: To aid dissolution, you can warm the tube to 37°C and vortex or sonicate in an ultrasonic bath for a short period.[5]
-
Storage: Store the stock solution in tightly sealed vials at -80°C.[5] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]
Workflow for Preparing an Aqueous Working Solution
Caption: Workflow for preparing a fresh aqueous solution of LXA4-d5.
Troubleshooting Guide
Q1: My this compound precipitated out of solution after I diluted it in an aqueous buffer. What happened?
This compound has limited solubility in aqueous solutions (~1 mg/mL in PBS, pH 7.2).[2][3] Precipitation can occur if the concentration in the aqueous buffer exceeds its solubility limit.
-
Solution: Ensure that the final concentration in your aqueous medium does not exceed 1 mg/mL. If you observe precipitation, try preparing a more dilute solution. For cellular assays, a common practice is to prepare a high-concentration stock in a solvent like DMSO and then dilute it serially into the aqueous culture medium, ensuring the final DMSO concentration is low (typically <0.1%) and does not affect the cells.
Q2: I see a loss of biological activity in my experiments. Could the this compound have degraded?
Yes, degradation is a possibility, especially under certain conditions.
-
Chemical Stability: Lipoxin A4 is susceptible to chemical degradation. It is relatively stable in neutral and alkaline solutions but can degrade completely in acidic conditions over time.[6]
-
Storage of Aqueous Solutions: Aqueous solutions of Lipoxin A4 are not recommended for storage longer than one day, as this can lead to degradation.[3]
-
Metabolism: In biological systems, lipoxins are rapidly metabolized by enzymes, which reduces their bioactive lifespan.[7]
-
Troubleshooting Steps:
Signaling Pathway Overview
Lipoxin A4 (and by extension, its deuterated form used in tracing studies) exerts its anti-inflammatory effects by binding to the formyl peptide receptor 2 (ALX/FPR2), a G-protein-coupled receptor.[9] This interaction triggers several downstream signaling pathways that collectively help resolve inflammation.
Caption: Simplified signaling pathway of Lipoxin A4 via the ALX/FPR2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Nanostructured Lipoxin A4: Understanding Its Biological Behavior and Impact on Alzheimer’s Disease (Proof of Concept) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lipoxin A4-d5 Mass Spectrometry Identification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the mass spectrometry (MS) identification of Lipoxin A4-d5 (LXA4-d5). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated analog of Lipoxin A4 (LXA4), an endogenous lipid mediator with potent anti-inflammatory and pro-resolving properties.[1] In mass spectrometry, LXA4-d5 serves as an ideal internal standard for the quantification of endogenous LXA4.[2] Its five deuterium atoms give it a distinct mass from the native LXA4, allowing for precise differentiation and quantification, while its chemical properties are nearly identical, ensuring similar behavior during sample preparation and analysis.
Q2: What is the expected parent ion m/z for this compound in negative ion mode ESI-MS?
A2: In negative ion mode electrospray ionization (ESI), this compound typically loses a proton to form the [M-H]⁻ ion. Given the molecular weight of LXA4-d5 is approximately 357.5 g/mol , the expected m/z for the deprotonated parent ion is around 356.2.[3]
Q3: Can I use a positive ion mode for the analysis of this compound?
A3: While negative ion mode is more common for the analysis of fatty acids like lipoxins due to the acidic nature of the carboxylic acid group, positive ion mode analysis is also possible. In positive mode, you would typically look for adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. However, fragmentation in positive ion mode can be less informative for structural elucidation compared to negative ion mode for this class of compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for LXA4-d5 | 1. Improper MS Polarity: Analyzing in the wrong ion mode (e.g., positive instead of the more sensitive negative mode).2. Ion Source Contamination: Buildup of non-volatile salts or other contaminants in the ion source.3. Incorrect Mass Range: The mass spectrometer is not scanning the expected m/z of the LXA4-d5 parent or fragment ions.4. Degradation of Standard: The LXA4-d5 standard may have degraded due to improper storage or handling. | 1. Switch to Negative Ion Mode: Ensure your method is set to negative polarity for optimal sensitivity.2. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and source optics.3. Verify Mass Range: Check that the scan range in your acquisition method includes m/z 356.2 and the expected fragment ions.4. Use a Fresh Standard: Prepare a fresh dilution of the LXA4-d5 standard from a properly stored stock solution. |
| Poor Peak Shape (Tailing, Broadening) | 1. Column Overloading: Injecting too much sample onto the analytical column.2. Incompatible Injection Solvent: The solvent used to dissolve the sample is stronger than the initial mobile phase, causing peak distortion.3. Column Degradation: The analytical column has lost its stationary phase or is contaminated. | 1. Dilute the Sample: Reduce the concentration of the injected sample.2. Match Solvents: Ensure the injection solvent is the same as or weaker than the initial mobile phase.3. Replace the Column: If the problem persists after addressing other factors, replace the analytical column. |
| Inaccurate Quantification | 1. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of LXA4-d5 and the analyte.2. Non-linear Detector Response: The detector response is not linear across the concentration range of the calibration curve.3. Isotopic Contribution: The natural isotopic abundance of the analyte can contribute to the signal of the deuterated standard, especially at high analyte concentrations. | 1. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.2. Check Calibration Curve: Ensure the calibration curve is linear and covers the expected concentration range of the analyte.3. Use Appropriate Integration: Ensure correct peak integration and consider potential isotopic overlap in your data processing software. |
| Unexpected Fragment Ions | 1. In-source Fragmentation: Fragmentation of the parent ion is occurring in the ion source before entering the mass analyzer.2. Presence of Adducts: Formation of adducts with salts (e.g., sodium, potassium) or solvents can lead to unexpected parent and fragment ions.3. Contamination: Contaminants in the sample or LC-MS system can produce interfering peaks. | 1. Optimize Source Conditions: Reduce the fragmentor or capillary voltage to minimize in-source fragmentation.2. Use High-Purity Solvents: Ensure all solvents and additives are LC-MS grade to minimize adduct formation.3. Run Blanks: Analyze blank injections to identify potential sources of contamination. |
This compound Fragmentation Pattern
The fragmentation of this compound in negative ion mode tandem mass spectrometry (MS/MS) provides characteristic product ions that are essential for its unambiguous identification. The collision-induced dissociation (CID) of the [M-H]⁻ precursor ion at m/z 356.2 typically results in several key fragments.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Interpretation |
| 356.2 | 338.2 | H₂O | Loss of a water molecule from one of the hydroxyl groups. |
| 356.2 | 312.3 | CO₂ + H₂ | Loss of the carboxyl group and a hydrogen molecule. A diagnostic ion for LXA4-d5.[3] |
| 356.2 | 294.2 | CO₂ + H₂O | Consecutive loss of water and carbon dioxide. |
| 356.2 | 276.2 | C₄H₄O₂ + H₂ | Cleavage of the carbon chain. A diagnostic ion for LXA4-d5.[3] |
| 356.2 | 240.2 | C₆H₁₀O₂ + H₂ | Cleavage across the tetraene system. A diagnostic ion for LXA4-d5.[3] |
| 356.2 | 222.2 | C₈H₁₂O₂ + H₂ | Further cleavage of the carbon chain. A diagnostic ion for LXA4-d5.[3] |
| 356.2 | 189.1 | C₁₀H₁₃O₃ | Cleavage adjacent to the hydroxyl groups. A diagnostic ion for LXA4-d5.[3] |
| 356.2 | 135.1 | C₉H₁₁O | A common fragment in many eicosanoids.[3] |
| 356.2 | 115.0 | C₉H₇ | A common fragment representing the conjugated system.[3] |
Note: The observed m/z values may vary slightly depending on the mass spectrometer and calibration.
Visualizing the Fragmentation and Workflow
To aid in understanding the experimental process and the molecular fragmentation, the following diagrams are provided.
Caption: Proposed fragmentation of this compound in negative ion mode MS/MS.
Caption: General workflow for the quantification of lipoxins using LXA4-d5.
Experimental Protocol: Quantification of Lipoxin A4 using this compound Internal Standard
This protocol provides a general methodology for the extraction and quantification of Lipoxin A4 from biological samples using LC-MS/MS.
1. Materials and Reagents
-
Lipoxin A4 and this compound standards
-
LC-MS grade methanol, acetonitrile, water, and isopropanol
-
Formic acid or acetic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate)
-
Biological matrix (e.g., plasma, cell culture supernatant)
2. Sample Preparation
-
Thaw Samples: Thaw biological samples on ice.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, vortex briefly. The amount added should be comparable to the expected endogenous level of Lipoxin A4.
-
Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold methanol, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Lipid Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipoxins with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Liquid-Liquid Extraction (LLE):
-
Acidify the sample to pH 3-4 with formic or acetic acid.
-
Add 2-3 volumes of ethyl acetate, vortex vigorously.
-
Centrifuge to separate the phases.
-
Collect the upper organic layer.
-
-
-
Drying and Reconstitution:
-
Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water).
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Lipoxin A4 from other lipids (e.g., start at 30% B, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
MRM Transitions:
-
Lipoxin A4: Precursor m/z 351.2 → Product ions (e.g., m/z 115.0, 195.1).
-
This compound: Precursor m/z 356.2 → Product ions (e.g., m/z 115.0, 312.3).
-
-
Instrument Settings: Optimize collision energy, capillary voltage, and gas flows for maximum signal intensity.
-
4. Data Analysis
-
Peak Integration: Integrate the peak areas for the specified transitions of both Lipoxin A4 and this compound.
-
Calibration Curve: Prepare a calibration curve by analyzing known amounts of Lipoxin A4 standard spiked with a constant amount of this compound. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Determine the concentration of Lipoxin A4 in the samples by interpolating the peak area ratio from the calibration curve.
References
selecting the right internal standard for lipid mediator analysis
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and utilizing internal standards in quantitative lipid mediator analysis.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it essential for lipid mediator analysis?
An internal standard (IS) is a compound that is added in a known quantity to a sample at the beginning of the analysis process. For accurate quantification of lipid mediators by mass spectrometry, an internal standard is crucial for several reasons:
-
Corrects for Sample Loss: It accounts for the loss of analytes during the multiple steps of sample preparation, such as extraction and purification.[1][2]
-
Normalizes for Analytical Variability: It compensates for variations in instrument performance, such as fluctuations in injection volume and detector response.[3]
-
Mitigates Matrix Effects: Biological samples are complex and contain molecules that can enhance or suppress the ionization of the target analyte (a phenomenon known as the matrix effect). An ideal internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.[3][4]
An internal standard should be added to the sample as early as possible during the preparation process to ensure it is subjected to the same experimental variations as the endogenous analyte.[1][2]
Q2: What are the different types of internal standards used in lipidomics?
The most common and effective internal standards are stable isotope-labeled versions of the analyte of interest. These fall into two main categories:
-
Deuterium (²H or D)-Labeled Standards: These are widely used because they are often commercially available and less expensive than other options.[5]
-
Carbon-13 (¹³C)-Labeled Standards: These are considered the "gold standard" for quantification.[5][6] They have nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave the same way during extraction and chromatography.[5]
While structurally similar compounds (homologues) can be used, stable isotope-labeled standards are strongly preferred for their ability to more accurately mimic the analyte's behavior.[7]
Q3: Should I choose a deuterium (²H) or a Carbon-13 (¹³C) labeled internal standard?
While both are effective, ¹³C-labeled standards are generally superior for mass spectrometry-based quantification.[5]
-
Chromatographic Co-elution: ¹³C-labeled standards typically co-elute perfectly with the native analyte. Deuterium labeling can sometimes cause a slight shift in retention time, which can lead to quantification errors if the analyte and standard experience different levels of ion suppression at slightly different times.[6][8]
-
Isotopic Stability: Deuterium atoms can, in some cases, exchange with hydrogen atoms in protic solvents, which would compromise the accuracy of the quantification.[6][8] ¹³C labels are incorporated into the carbon backbone and are not susceptible to exchange.[5]
The primary drawback of ¹³C standards is that they are often more expensive and less commercially available than their deuterated counterparts.[5] For most applications, deuterated standards with multiple deuterium atoms (e.g., d4 or higher) are acceptable and widely used.[9][10][11]
Troubleshooting Guide
Q4: My internal standard signal is low or inconsistent. What are the possible causes?
Low or variable internal standard signals can compromise your entire experiment. Here are common causes and solutions:
-
Degradation: Lipid mediators are susceptible to oxidation and isomerization. Ensure that standards are stored properly (at -80°C for long-term storage, under an inert gas like nitrogen, and protected from light).[12] When preparing working solutions, avoid repeated freeze-thaw cycles.
-
Poor Recovery During Extraction: The extraction method may not be optimal for your specific lipid class. Ensure the chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is validated for the analytes of interest. Check for proper column conditioning in SPE and appropriate solvent polarities in LLE.[13]
-
Pipetting Errors: When adding small volumes of the internal standard, pipetting inaccuracies can lead to significant variability. Use calibrated pipettes and ensure proper technique. Consider preparing a more dilute internal standard mix to allow for the transfer of larger, more accurate volumes.
-
Ion Suppression: The internal standard itself can be suppressed by other components in the sample matrix.[4] Ensure your chromatographic method provides good separation of the internal standard from highly abundant, co-eluting species like phospholipids.[6]
Q5: How do I select an internal standard if a stable isotope-labeled version of my analyte is not available?
While not ideal, it is a common challenge, especially for novel or less-studied lipid mediators.[7] The best practice is to:
-
Choose a Standard from the Same Chemical Class: Select a stable isotope-labeled standard of a lipid that is structurally very similar to your analyte. For example, when quantifying a specific prostaglandin, use a deuterated version of another prostaglandin (e.g., PGE₂-d₄ for quantifying PGE₂).[10]
-
Ensure Similar Chromatographic Behavior: The chosen standard should have a retention time close to that of the analyte to ensure they experience similar matrix effects.
-
Validate the Method: You must demonstrate that the chosen standard provides acceptable accuracy and precision for quantifying your target analyte. This involves performing validation experiments, such as spike-recovery and assessing linearity.
Q6: My deuterated internal standard has a different retention time than my analyte. Is this a problem?
Yes, this can be a significant issue. A shift in retention time, often seen with deuterated standards in liquid chromatography, means the analyte and the internal standard are not eluting from the column at the same time.[6][8] This can lead to inaccurate quantification because the two molecules may be subjected to different levels of ion suppression as the matrix composition changes during the chromatographic run.[6] If you observe a significant shift, consider using a ¹³C-labeled standard if available, or carefully evaluate whether the degree of shift impacts the accuracy of your quantification.
Experimental Protocols & Data
General Protocol: Sample Preparation for LC-MS/MS Analysis
This protocol provides a general workflow for the extraction of eicosanoids from biological fluids (e.g., cell culture media, serum) using solid-phase extraction (SPE).
-
Sample Collection & IS Spiking:
-
Collect your biological sample (e.g., 1 mL of cell culture supernatant).
-
Immediately add the internal standard mixture. For example, add 10 µL of an IS mixture containing deuterated standards (e.g., PGE₂-d₄, LTB₄-d₄, 15-HETE-d₈) at a final concentration of 1-10 ng/mL.[9][10]
-
Acidify the sample to a pH of ~3.5 with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid groups of the eicosanoids, which aids in their retention on the SPE column.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a C18 SPE column by washing with 2 mL of methanol, followed by 2 mL of water.[13]
-
Sample Loading: Apply the acidified sample to the conditioned SPE column.
-
Washing: Wash the column with 2 mL of 10-15% methanol in water to remove salts and other polar impurities.[13]
-
Elution: Elute the lipid mediators with 1-2 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas.[12]
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid).[13]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Table of Common Lipid Mediators and their Internal Standards
The following table summarizes common deuterated internal standards used for the quantification of various eicosanoid classes.
| Lipid Mediator Class | Analyte Example | Common Internal Standard |
| Prostaglandins (PGs) | Prostaglandin E₂ (PGE₂) | PGE₂-d₄, PGE₂-d₉ |
| Prostaglandin D₂ (PGD₂) | PGD₂-d₄ | |
| 8-iso-Prostaglandin F₂α | 8-iso-PGF₂α-d₄ | |
| Thromboxanes (TXs) | Thromboxane B₂ (TXB₂) | TXB₂-d₄ |
| Leukotrienes (LTs) | Leukotriene B₄ (LTB₄) | LTB₄-d₄ |
| Leukotriene E₄ (LTE₄) | LTE₄-d₅ | |
| Hydroxyeicosatetraenoic Acids (HETEs) | 5-HETE | 5-HETE-d₈ |
| 12-HETE | 12-HETE-d₈ | |
| 15-HETE | 15-HETE-d₈ | |
| Epoxyeicosatrienoic Acids (EETs) | 14,15-EET | 14,15-EET-d₁₁ |
Note: The specific deuterated standard (e.g., d₄, d₈) may vary by manufacturer. Always confirm the identity and purity of your standard.
Visualized Workflows and Logic
Caption: Workflow for quantitative lipid mediator analysis.
Caption: Decision logic for selecting an internal standard.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lipidmaps.org [lipidmaps.org]
Validation & Comparative
A Researcher's Guide to Internal Standards: A Comparative Analysis Featuring Lipoxin A4-d5
In the precise world of quantitative analysis, particularly within drug development and clinical research, the accuracy of measurements is paramount. The use of internal standards is a cornerstone of reliable analytical methodologies, especially in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of Lipoxin A4-d5 (LXA4-d5), a deuterated internal standard, with other common alternatives, supported by experimental insights and data.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential for correcting variations that can occur during sample preparation and analysis. These variations may include sample loss during extraction, inconsistencies in injection volume, and fluctuations in mass spectrometer signal intensity (ion suppression or enhancement). An ideal internal standard is a compound that behaves chemically and physically like the analyte of interest but can be distinguished by the detector. By adding a known amount of the internal standard to every sample, standard, and blank, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for experimental variability.
This compound: The Gold Standard for Lipoxin A4 Quantification
This compound is the deuterium-labeled form of Lipoxin A4 (LXA4), an endogenous lipid mediator with potent anti-inflammatory and pro-resolving properties[1][2]. Stable isotope-labeled (SIL) internal standards, such as those labeled with deuterium (²H or D) or carbon-13 (¹³C), are widely considered the most reliable choice for quantitative mass spectrometry[3].
Key Advantages of this compound:
-
Chemical and Physical Similarity: LXA4-d5 is structurally and chemically almost identical to the endogenous LXA4. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.
-
Co-elution: It typically co-elutes with the unlabeled analyte during liquid chromatography, meaning it experiences the same matrix effects at the same time[4].
-
Mass Distinction: The five deuterium atoms increase its mass by five Daltons (mass-to-charge ratio, m/z), making it easily distinguishable from the native LXA4 by the mass spectrometer[5][6].
These characteristics allow LXA4-d5 to accurately compensate for variations throughout the analytical process, leading to high precision and accuracy in the quantification of LXA4[4].
Comparative Analysis of Internal Standards
While stable isotope-labeled standards like LXA4-d5 are preferred, other types of internal standards are sometimes used due to cost, availability, or the specific demands of an assay. The performance of these alternatives varies significantly.
| Internal Standard Type | Example(s) | Pros | Cons | Best Suited For |
| Stable Isotope-Labeled (Deuterated) | This compound | - High accuracy and precision- Co-elutes with analyte- Corrects for matrix effects and extraction loss effectively[4] | - Can be expensive- Potential for minor chromatographic shifts in some cases[3][7]- Small risk of isotopic interference from the analyte | Targeted quantification of a specific analyte (e.g., Lipoxin A4). |
| Stable Isotope-Labeled (¹³C) | ¹³C-labeled Arachidonic Acid | - Considered the most ideal standard- Less likely to have chromatographic shifts compared to deuterated standards[7]- Excellent correction for experimental variability | - Often more expensive and less commercially available than deuterated versions | High-stakes quantitative assays where maximum accuracy is required. |
| Structural Analogs (Same Class) | Prostaglandin E2-d4 (for quantifying other prostaglandins) | - More affordable than a specific SIL standard for every analyte- Similar chemical properties to the analyte class | - May not co-elute perfectly- Differences in extraction recovery and ionization efficiency can occur[3]- Less accurate correction for matrix effects | Semi-quantitative screening or when a specific SIL standard is unavailable. |
| Structural Analogs (Different Class) | 8-iso-PGF2α-d4 (used for LXA4)[8] | - Commercially available and may be used across different lipid classes | - Significant differences in retention time, extraction, and ionization are likely- Poor correction for analyte-specific matrix effects | Not recommended for accurate quantification; may be used for qualitative or trend analysis only. |
Experimental Protocols and Methodologies
The following sections detail generalized protocols for the extraction and analysis of eicosanoids like Lipoxin A4 using a deuterated internal standard.
Protocol 1: Solid-Phase Extraction (SPE) of Eicosanoids from Biological Fluids
This protocol is a common method for extracting eicosanoids from samples like serum, plasma, or cell culture media.
-
Sample Preparation: To 1 mL of sample, add an antioxidant (e.g., BHT) to prevent degradation.
-
Spiking Internal Standard: Add a known amount of this compound (e.g., 10 µL of a 1 µg/mL solution) to the sample[5]. Vortex briefly.
-
Protein Precipitation & Acidification: Add 4 mL of cold methanol to precipitate proteins. Centrifuge to pellet the precipitate. Transfer the supernatant to a new tube and acidify to a pH of ~3.5 with dilute formic acid.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the eicosanoids with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis[9].
Protocol 2: LC-MS/MS Analysis
This outlines a typical liquid chromatography-tandem mass spectrometry method for quantifying eicosanoids.
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used for separating eicosanoids[10].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid[11].
-
Gradient Elution: A gradient from ~30% B to 98% B over approximately 15-20 minutes is typical to resolve the various eicosanoid isomers.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte (LXA4) and the internal standard (LXA4-d5).
-
Lipoxin A4 (LXA4): e.g., m/z 351.2 → 115.1[8]
-
This compound (LXA4-d5): e.g., m/z 356.2 → 115.1 (or other appropriate fragment)
-
Visualizing Key Processes
Diagrams created with Graphviz help to illustrate complex biological and experimental workflows.
Lipoxin A4 Signaling Pathway
Lipoxin A4 is synthesized from arachidonic acid and exerts its anti-inflammatory effects by binding to the ALX/FPR2 receptor, which ultimately leads to the resolution of inflammation.
References
- 1. A signaling network map of Lipoxin (LXA4): an anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipoxin A4, a 5-lipoxygenase pathway metabolite, modulates immune response during acute respiratory tularemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipidomic Analysis of Dynamic Eicosanoid Responses during the Induction and Resolution of Lyme Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Lipoxin A4-d5
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. This guide provides a detailed comparison of two primary methodologies for the quantification of Lipoxin A4-d5 (LXA4-d5), a deuterated internal standard crucial for the accurate measurement of the potent anti-inflammatory molecule, Lipoxin A4 (LXA4).
The two most prevalent techniques for the quantification of LXA4 and its deuterated analogue are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Each method presents a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput. This guide aims to provide an objective comparison to aid researchers in selecting the most appropriate method for their specific experimental needs.
Performance Comparison
The choice of analytical method can significantly impact the accuracy and reliability of experimental results. Below is a summary of the key performance characteristics of LC-MS/MS and a commercially available ELISA for the quantification of Lipoxin A4.
| Parameter | LC-MS/MS | ELISA |
| Lower Limit of Quantification (LLOQ) | 0.1 to 0.2 ng/mL[1] | ~52.4 pg/mL (approximately 0.0524 ng/mL)[2] |
| Linear Dynamic Range | Typically 0.1 - 10 ng/mL or 0.2 - 20 ng/mL[1] | 8.2 - 5,000 pg/mL (0.0082 - 5 ng/mL)[2] |
| Precision (CV%) | Intra- and Inter-day precision ≤15%[1] | Intra- and Inter-assay CV < 10%[3][4] |
| Accuracy (% Recovery) | Typically within ±15% of the nominal value[1] | 80% - 120%[4] |
| Specificity | High; can distinguish between isomers with appropriate chromatography[5] | Potential for cross-reactivity with related molecules[2] |
Experimental Protocols
LC-MS/MS Quantification of this compound
Liquid chromatography-tandem mass spectrometry is considered the gold standard for the quantification of eicosanoids due to its high sensitivity and specificity. The use of a deuterated internal standard like LXA4-d5 is essential to correct for matrix effects and variations in sample processing.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate eicosanoids from the biological matrix and reduce interference.
-
Procedure:
-
Acidify the plasma or serum sample to pH ~3.5.
-
Add the internal standard, this compound.
-
Load the sample onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the eicosanoids with a higher concentration of methanol or methyl formate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To separate Lipoxin A4 from other eicosanoids and matrix components.
-
Typical Parameters:
-
Column: A C18 reversed-phase column is commonly used. For improved separation of isomers, a chiral column may be necessary.[5]
-
Mobile Phase A: Water with a small percentage of acetic or formic acid (e.g., 0.1%).
-
Mobile Phase B: Acetonitrile or methanol with a small percentage of acetic or formic acid.
-
Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To specifically detect and quantify Lipoxin A4 and this compound.
-
Typical Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most common for eicosanoids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Lipoxin A4: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (specific transitions for the deuterated standard).
-
-
ELISA Quantification of Lipoxin A4
Enzyme-linked immunosorbent assays are a common and relatively high-throughput method for quantifying analytes in biological samples. These are typically competitive assays.
1. Assay Principle
-
A known amount of LXA4 is pre-coated onto a microplate.
-
The sample, containing an unknown amount of LXA4, is added to the wells along with a fixed amount of a labeled LXA4 (e.g., biotinylated).
-
The unlabeled LXA4 in the sample competes with the labeled LXA4 for binding to a limited amount of primary antibody.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color is inversely proportional to the amount of LXA4 in the sample.
2. General Procedure
-
Prepare standards and samples.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add the specific antibody to the wells.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add the substrate and incubate for color development.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of LXA4 in the samples based on the standard curve.
Visualizing the Pathways
To better understand the context of Lipoxin A4 analysis, the following diagrams illustrate the biosynthesis pathway and a general experimental workflow.
Caption: Lipoxin A4 Biosynthesis Pathway.
Caption: General Experimental Workflow.
Conclusion
Both LC-MS/MS and ELISA are powerful techniques for the quantification of Lipoxin A4. LC-MS/MS, particularly when coupled with a deuterated internal standard like this compound, offers superior specificity and is less prone to interference from structurally similar molecules.[5] This makes it the preferred method for rigorous, quantitative studies where accuracy is paramount.
ELISA, on the other hand, provides a higher-throughput and more cost-effective solution, making it well-suited for screening large numbers of samples. However, researchers using ELISA should be mindful of potential cross-reactivity and should validate the assay for their specific sample matrix. Ultimately, the choice of method will depend on the specific research question, the required level of accuracy and specificity, and the available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. msesupplies.com [msesupplies.com]
- 5. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipoxin A4 Analogs Show Promise in Preclinical Models for Inflammatory and Proliferative Diseases
A comprehensive review of preclinical studies reveals the therapeutic potential of stable Lipoxin A4 (LXA4) analogs in a wide range of diseases, including cancer, allergic airway inflammation, and renal fibrosis. These synthetic molecules, designed to resist metabolic inactivation, have demonstrated significant efficacy in reducing inflammation, inhibiting cell proliferation, and promoting tissue repair across various animal models.
Lipoxin A4 is an endogenous lipid mediator that plays a crucial role in the resolution of inflammation. However, its therapeutic application is limited by its short in vivo half-life. To overcome this, researchers have developed several stable analogs that mimic the beneficial effects of native LXA4. This guide compares the efficacy of prominent LXA4 analogs in preclinical settings, supported by experimental data and detailed methodologies.
Comparative Efficacy of Lipoxin A4 Analogs
The following table summarizes the quantitative data on the efficacy of various LXA4 analogs in different preclinical models.
| Analog | Preclinical Model | Key Efficacy Data | Reference |
| BML-111 | Mouse Hepatocarcinoma (H22) | - Inhibited tumor growth. - Blocked serum and tumor VEGF expression. - Enhanced in situ apoptosis in tumor tissue. | [1][2] |
| Mouse Melanoma (A375) | - Reduced the number of cancer cells in melanoma tissue. | [3] | |
| Rat Ischemic Stroke (tMCAO) | - Provided neuroprotection and reduced neurobehavioral deficits. - Reduced neutrophil infiltration and expression of inflammatory markers. | [4] | |
| Mouse Intracerebral Hemorrhage | - Attenuated motor coordination dysfunction. - Suppressed the production of proinflammatory cytokines. | [5] | |
| Mouse Psoriasiform Dermatitis | - Attenuated the development of imiquimod-induced skin inflammation. | [6] | |
| ATLa (15-epi-LXA4 analog) | Mouse Allergic Airway Inflammation (Ovalbumin-induced) | - Reduced leukocyte trafficking into the lung by >50% at <0.5 mg/kg. - Markedly reduced cysteinyl leukotrienes, IL-4, and IL-10. | [7] |
| ZK-994 (3-oxa-15-epi-LXA4 analog) | Mouse Allergic Airway Inflammation (Ovalbumin & Cockroach allergen-induced) | - Reduced leukocyte trafficking into the lung by >50% at <0.5 mg/kg. - Inhibited IL-13 levels. - Dose-dependently reduced airway inflammation and hyper-responsiveness. | [7] |
| Benzo-LXA4 | Rat Renal Fibrosis (Unilateral Ureteric Obstruction) | - Attenuated collagen deposition and renal apoptosis (P<0.05). - Inhibited TNF-α and IFN-γ expression while stimulating IL-10. | [8] |
| Mouse Obesity-Induced Disease | - Attenuated chronic kidney disease, reducing glomerular expansion and mesangial matrix. - Reduced liver weight, serum alanine-aminotransferase, and hepatic triglycerides. | [9] | |
| NAP1051 | Mouse Colorectal Cancer Xenograft | - Significantly inhibited tumor growth at 4.8 to 5 mg/kg/day (orally). - Reduced splenic and intratumoral neutrophil and myeloid-derived suppressor cell populations. | [10] |
Signaling Pathways and Mechanisms of Action
Lipoxin A4 and its analogs exert their effects primarily through the formyl peptide receptor 2 (FPR2), also known as the ALX receptor.[4][11][12] Activation of this G-protein coupled receptor triggers a cascade of intracellular events that ultimately lead to the resolution of inflammation and inhibition of cellular proliferation.
Caption: Generalized signaling pathway of Lipoxin A4 and its analogs.
In the context of cancer, LXA4 analogs have been shown to inhibit tumor angiogenesis by reducing the production of vascular endothelial growth factor (VEGF).[1][2] In models of renal fibrosis, they attenuate the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway.[8] Furthermore, in neuroinflammatory conditions, these analogs can suppress microglial activation and the production of pro-inflammatory cytokines.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for some of the key studies cited.
Mouse Hepatocarcinoma Model (BML-111)
-
Animal Model: H22 hepatocarcinoma cells were transplanted into mice.[1][2]
-
Treatment: BML-111 was administered to the tumor-bearing mice.
-
Analysis:
-
Tumor growth was monitored and measured.
-
Serum and tumor tissue were analyzed for VEGF expression using ELISA and immunostaining.
-
Tumor sections were stained with H&E and antibodies against CD34 to assess angiogenesis.
-
Apoptosis in tumor tissue was evaluated.
-
Macrophage infiltration was assessed by immunohistochemistry.
-
Caption: Workflow for the mouse hepatocarcinoma preclinical model.
Allergic Airway Inflammation Model (ATLa and ZK-994)
-
Animal Model: Mice were sensitized and challenged with ovalbumin to induce allergic airway inflammation.[7]
-
Treatment: ATLa, ZK-994, or montelukast (a CysLT1 receptor antagonist) was administered to the mice.
-
Analysis:
-
Leukocyte (eosinophil and T lymphocyte) accumulation in the lungs was quantified.
-
Levels of cysteinyl leukotrienes and cytokines (IL-4, IL-10, IL-13) in bronchoalveolar lavage fluid were measured.
-
Airway hyper-responsiveness was assessed.
-
Caption: Workflow for the allergic airway inflammation preclinical model.
Renal Fibrosis Model (Benzo-LXA4)
-
Animal Model: Unilateral ureteric obstruction (UUO) was performed on male Wistar rats to induce renal fibrosis.[8]
-
Treatment: Benzo-LXA4 or vehicle was injected intravenously 15 minutes prior to surgery.
-
Analysis:
-
Kidneys were harvested 3 days post-ligation.
-
Collagen deposition was analyzed.
-
Gene and protein expression of inflammatory and fibrotic markers (TNF-α, IFN-γ, IL-10) were measured.
-
Apoptosis was assessed.
-
Activation of MAP kinases, Akt, and Smads was determined by Western blotting.
-
Conclusion
The preclinical data strongly support the therapeutic potential of stable Lipoxin A4 analogs in a variety of disease models. Their ability to promote the resolution of inflammation, inhibit pathological cell growth, and protect tissues from injury highlights them as promising candidates for further drug development. The diverse structures of the synthetic analogs, from the C-7 truncated BML-111 to the benzo-fused ring system of benzo-LXA4, offer a range of options with potentially different pharmacokinetic and pharmacodynamic properties. Future research, including clinical trials, will be essential to translate these promising preclinical findings into effective therapies for human diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lipid mediator lipoxin A4 and its analog BML-111 exert antitumor effects in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting resolution of neuroinflammation after ischemic stroke with a lipoxin A4 analog: Protective mechanisms and long‐term effects on neurological recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoxin A4 Receptor Stimulation Attenuates Neuroinflammation in a Mouse Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoxin A4 and its analog suppress inflammation by modulating HMGB1 translocation and expression in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. Lipoxin A₄ and benzo-lipoxin A₄ attenuate experimental renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipoxin A4 Attenuates Obesity-Induced Adipose Inflammation and Associated Liver and Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anti-inflammatory Drug Effects: A Comparative Guide to Lipoxin A4-d5 and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous mediators of inflammation is paramount to validating the efficacy of novel anti-inflammatory therapeutics. This guide provides a comprehensive comparison of Lipoxin A4-d5, a deuterated analog of the potent anti-inflammatory lipid mediator Lipoxin A4, with other commonly used internal standards for mass spectrometry-based quantification. We will delve into experimental data, detailed protocols, and the signaling pathways involved, offering a clear perspective on the optimal use of these tools in anti-inflammatory drug development.
Lipoxin A4 (LXA4) is an endogenous specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation.[1][2] Its potent anti-inflammatory properties, which include inhibiting neutrophil infiltration and promoting macrophage efferocytosis, make it a key target for therapeutic intervention.[2][3] However, the transient nature and low endogenous concentrations of LXA4 present significant analytical challenges. The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate and precise quantification of LXA4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
The Role of this compound as an Internal Standard
This compound is a synthetic version of LXA4 where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it chemically identical to the endogenous LXA4 but distinguishable by its higher mass. When added to a biological sample at a known concentration, this compound co-elutes with the endogenous LXA4 during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. This allows for the normalization of any sample loss during extraction and analytical variability, leading to highly accurate quantification of the endogenous analyte.[6][7]
Comparison with Alternative Internal Standards
While this compound is a widely used internal standard for LXA4 quantification, other deuterated eicosanoids are also employed in lipidomics studies. The choice of internal standard can significantly impact the accuracy of quantification. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest.
| Internal Standard | Structure | Key Features | Considerations for Use |
| This compound | Deuterated Lipoxin A4 | Identical chemical structure to endogenous LXA4, ensuring similar extraction efficiency and ionization response.[4][5] | The gold standard for LXA4 quantification due to its structural similarity. |
| d8-5S-HETE | Deuterated 5-Hydroxyeicosatetraenoic acid | A deuterated mono-hydroxylated fatty acid. | May not perfectly mimic the chromatographic behavior and ionization of the tri-hydroxylated LXA4. |
| d4-LTB4 | Deuterated Leukotriene B4 | A di-hydroxylated eicosanoid involved in inflammation. | Structurally more similar to LXA4 than mono-hydroxylated standards but still differs in the number and position of hydroxyl groups. |
| d4-PGE2 | Deuterated Prostaglandin E2 | A pro-inflammatory prostanoid. | Significant structural differences from LXA4, potentially leading to variations in extraction and ionization. |
| d5-RvD2 | Deuterated Resolvin D2 | A deuterated D-series resolvin, another class of SPMs. | While also an SPM, its distinct structure may lead to different analytical behavior compared to LXA4. |
Table 1: Comparison of this compound with other common deuterated internal standards used in lipidomics.
The data clearly indicates that for the specific and accurate quantification of Lipoxin A4, its deuterated analog, this compound, is the most appropriate internal standard due to its identical chemical properties.
Experimental Protocols
Accurate quantification of Lipoxin A4 is highly dependent on robust and well-defined experimental protocols. Below are methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common method for purifying and concentrating lipids from biological samples prior to LC-MS/MS analysis.
Caption: Solid-Phase Extraction Workflow for Lipid Mediator Analysis.
LC-MS/MS Analysis
The following provides a general LC-MS/MS method for the analysis of Lipoxin A4 and this compound. Specific parameters may need to be optimized based on the instrument and column used.
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid |
| Gradient | Linear gradient from 30% to 98% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Ionization | Negative Electrospray Ionization (ESI-) |
| MS Detection | Scheduled Multiple Reaction Monitoring (sMRM) |
| MRM Transition (LXA4) | Q1: 351.2 m/z -> Q3: 115.1 m/z |
| MRM Transition (LXA4-d5) | Q1: 356.2 m/z -> Q3: 115.1 m/z |
Table 2: Typical LC-MS/MS parameters for the quantification of Lipoxin A4 and this compound.
Signaling Pathways of Lipoxin A4
Understanding the mechanism of action of LXA4 is critical for interpreting the biological significance of its concentration changes in response to anti-inflammatory drugs. LXA4 exerts its effects primarily through the formyl peptide receptor 2 (FPR2/ALX).[2][3]
Caption: Simplified Lipoxin A4 Signaling Pathway.
Activation of FPR2/ALX by LXA4 initiates intracellular signaling cascades that ultimately lead to the inhibition of pro-inflammatory pathways, such as NF-κB, and the promotion of pro-resolving functions, including the clearance of apoptotic cells.[2]
Conclusion
The accurate measurement of Lipoxin A4 is a critical step in the development and validation of novel anti-inflammatory drugs. This guide highlights the superiority of this compound as an internal standard for LC-MS/MS-based quantification due to its structural identity with the endogenous analyte. By employing robust experimental protocols and understanding the underlying signaling pathways, researchers can confidently assess the impact of their therapeutic candidates on this key pro-resolving mediator, ultimately accelerating the discovery of more effective treatments for inflammatory diseases.
References
- 1. Resolving lipoxin A4: Endogenous mediator or exogenous anti-inflammatory agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-resolving lipid mediator lipoxin A4 attenuates neuro-inflammation by modulating T cell responses and modifies the spinal cord lipidome - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercially Available Lipoxin A4-d5
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount. This guide provides a comprehensive framework for assessing the purity of commercially available deuterated Lipoxin A4 (Lipoxin A4-d5), a critical internal standard for mass spectrometry-based quantification of the potent anti-inflammatory mediator, Lipoxin A4.
Understanding Lipoxin A4 Signaling
Lipoxin A4 (LXA4) is an endogenous specialized pro-resolving mediator that plays a crucial role in the resolution of inflammation.[2][3] It exerts its effects by binding to the G-protein coupled receptor, formyl peptide receptor 2 (FPR2/ALX).[3][4][5] Activation of this receptor initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of pro-inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the promotion of pro-resolving cellular responses.[2] Understanding this pathway is critical for researchers investigating the biological activity of LXA4 and the importance of using a pure analytical standard for accurate quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A signaling network map of Lipoxin (LXA4): an anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A role for lipoxin A4 as an anti-inflammatory mediator in the human endometrium - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
